Technical Documentation Center

2,6-Dimethylpiperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dimethylpiperazine dihydrochloride
  • CAS: 98618-52-1

Core Science & Biosynthesis

Foundational

2,6-Dimethylpiperazine Dihydrochloride: Mechanistic Role as a Privileged Pharmacophore in Target-Directed Drug Design

Executive Summary In modern medicinal chemistry, 2,6-Dimethylpiperazine dihydrochloride (2,6-DMP·2HCl) is rarely utilized as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 2,6-Dimethylpiperazine dihydrochloride (2,6-DMP·2HCl) is rarely utilized as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly privileged structural building block—a pharmacophore—that fundamentally dictates the mechanism of action (MoA), target affinity, and pharmacokinetic profile of the complex drug scaffolds it is integrated into.

By acting as a conformationally restricted, sterically shielded linker, 2,6-DMP modulates the biological activity of various therapeutic classes, ranging from allosteric inhibitors in oncology to novel antituberculosis agents[1][2]. This whitepaper provides an in-depth mechanistic analysis of how the physicochemical properties of 2,6-DMP·2HCl drive target engagement, supported by self-validating experimental protocols and quantitative data.

Structural and Physicochemical Causality

The decision to incorporate 2,6-DMP·2HCl into a drug candidate is driven by precise structure-activity relationship (SAR) logic.

The Dihydrochloride Salt vs. Free Base

The use of the dihydrochloride salt over the free base is a deliberate experimental choice rooted in chemical stability. The 2,6-DMP free base is a low-melting, volatile, and hygroscopic compound that is prone to atmospheric oxidation and rapid carbon dioxide absorption (forming carbamates)[3][4]. Conversely, the dihydrochloride salt is a highly stable, non-hygroscopic crystalline solid. This ensures absolute stoichiometric precision during high-throughput parallel synthesis and prevents the degradation of the amine nucleophile prior to coupling.

Steric Shielding and Metabolic Stability

The introduction of two methyl groups adjacent to the basic secondary amines provides significant steric hindrance. In the context of pharmacokinetics, the basic nitrogen of an unsubstituted piperazine is highly susceptible to CYP450-mediated N-dealkylation and N-oxidation. The 2,6-dimethyl substitution acts as a steric shield, drastically reducing the metabolic liability of the resulting drug candidate and improving its half-life[1].

Conformational Restriction (The Entropic Advantage)

Unsubstituted piperazines are highly flexible, leading to a high entropic penalty upon binding to a target protein. The 2,6-dimethyl groups force the piperazine ring into a highly favored chair conformation. Depending on the stereochemistry—such as the cis-(2R,6S) or trans-(2R,6R) configurations—the substituents attached to the nitrogen atoms are strictly vectored into specific equatorial or axial planes. This pre-organization locks the molecule into the bioactive conformation required to engage specific allosteric pockets, thereby increasing target affinity[1][5].

G DMP 2,6-DMP Core Steric Steric Shielding DMP->Steric Conf Conformational Restriction DMP->Conf Metab CYP450 Resistance Steric->Metab Affinity High Target Affinity Conf->Affinity

Fig 1. Structural causality of 2,6-DMP on pharmacokinetic and pharmacodynamic profiles.

Mechanistic Case Studies: Target Engagement

The MoA of 2,6-DMP is best understood through its specific target engagements across different therapeutic areas.

Case Study 1: CPS1 Allosteric Inhibition (Oncology)

Carbamoyl phosphate synthetase 1 (CPS1) is a critical target in LKB1-deficient non-small cell lung cancer. Early high-throughput screening identified unsubstituted piperazines as weak inhibitors (IC50 ~ 7.8 μM). By substituting the core with (2R,6R)-2,6-dimethylpiperazine, researchers developed H3B-374, which exhibited an 18-fold enhancement in activity (IC50 = 360 nM)[1]. Mechanism: The rigid (2R,6R) stereoisomer acts as a precise spatial spacer, orienting the flanking aromatic moieties perfectly into the allosteric pocket of the CPS1 integrating domain, blocking its activity in the pyrimidine biosynthetic pathway[1].

Case Study 2: Spiropyrimidinetrione (SPT) DNA Gyrase Inhibitors (Antimicrobial)

In the development of novel antituberculosis agents, 2,6-DMP is utilized to target Mycobacterium tuberculosis (Mtb) DNA gyrase. Mechanism: The basic amine of the piperazine interacts with the enzyme/DNA complex. The methyl groups dictate the fit within a highly specific binding pocket bordered by conserved arginine residues (e.g., R482 in Mtb). The steric bulk of the 2,6-dimethyl groups prevents clashes with adjacent amino acid sidechains, allowing the SPTs to induce double-stranded DNA breaks and inhibit re-ligation, leading to bacterial cell death[2].

Case Study 3: PLK1 Inhibition (Antitumor)

1-Methyl-1,2,4-triazole derivatives coupled with 2,6-DMP have shown highly potent antiproliferative activity against cancer cell lines (e.g., A549, PC-3). Mechanism: The 2,6-DMP derivative (Compound L7) acts as a Polo-like kinase 1 (PLK1) inhibitor. It induces a severe decrease in mitochondrial membrane potential, triggering apoptosis and arresting the G1 phase of the cell cycle in tumor cells[6].

Quantitative Data: Pharmacological Impact of 2,6-DMP

The table below summarizes the quantitative impact of integrating the 2,6-DMP pharmacophore compared to unsubstituted or differently substituted analogs across validated targets.

Target / Disease AreaScaffold TypePiperazine ModificationIC50 / PotencyBiological Effect
CPS1 (Lung Cancer)Symmetrical BisamideUnsubstituted7.8 μMWeak allosteric inhibition[1]
CPS1 (Lung Cancer)Symmetrical Bisamide(2R,6R)-2,6-Dimethyl360 nM18-fold potency increase[1]
PLK1 (Solid Tumors)Triazolo-pteridinone2,6-Dimethyl0.16 μM (A549)G1 arrest, mitochondrial apoptosis[6]
DNA Gyrase (Mtb)Spiropyrimidinetrione2,6-Dimethyl0.49 μM (MIC)DNA scission, bactericidal[2]

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol details the integration of 2,6-DMP·2HCl into a heteroaryl scaffold via Nucleophilic Aromatic Substitution (SNAr), followed by biochemical validation.

Step-by-Step Methodology

Phase 1: In Situ Freebasing and SNAr Coupling

  • Preparation: Charge a dry, argon-purged reaction vessel with the heteroaryl chloride scaffold (1.0 eq) and 2,6-DMP·2HCl (1.2 eq).

  • Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality Note: Exactly 4.0 equivalents of DIPEA are required. Two equivalents neutralize the dihydrochloride salt to generate the nucleophilic free base in situ, while the remaining two equivalents act as the acid scavenger for the HCl byproduct generated during the SNAr reaction.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The disappearance of the starting material and the emergence of the [M+H]+ peak with the expected isotopic distribution confirms successful displacement.

Phase 2: Workup and Chiral Resolution 5. Extraction: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. 6. Resolution: If a cis/trans mixture of 2,6-DMP was used, isolate the desired stereoisomer (e.g., cis-(2R,6S)) using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H).

Phase 3: in vitro Target Assay (e.g., CPS1 Biochemical Assay) 7. Assay Setup: Incubate the purified 2,6-DMP derivative with recombinant CPS1 enzyme, ATP, and bicarbonate in a buffered solution. 8. Measurement: Measure ADP formation using a luminescence-based ATP/ADP detection system (e.g., ADP-Glo). Generate a dose-response curve to calculate the precise IC50 value[1].

Workflow Salt 2,6-DMP·2HCl Salt Freebase In Situ Freebasing (DIPEA / K2CO3) Salt->Freebase Coupling SNAr / Buchwald-Hartwig Coupling Freebase->Coupling Chiral Chiral Resolution (SFC / HPLC) Coupling->Chiral Assay In Vitro Target Assay (e.g., CPS1, PLK1) Chiral->Assay

Fig 2. Standard synthetic and validation workflow for 2,6-DMP·2HCl derived drug candidates.

References

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD Source: ResearchGate URL:[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry URL:[Link]

Sources

Exploratory

2,6-Dimethylpiperazine dihydrochloride in neuropharmacology research

As a Senior Application Scientist, it is imperative to begin by acknowledging the current landscape of research surrounding a specific compound. In the case of 2,6-Dimethylpiperazine dihydrochloride , a thorough review o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to begin by acknowledging the current landscape of research surrounding a specific compound. In the case of 2,6-Dimethylpiperazine dihydrochloride , a thorough review of the existing scientific literature reveals that its primary applications and documented research are predominantly in the fields of chemical synthesis and polymer chemistry, where it serves as a valuable building block or curing agent.

The available data on its specific neuropharmacological properties, mechanisms of action, and use in dedicated neurological research is sparse. This guide, therefore, aims to provide a foundational understanding based on the broader class of piperazine derivatives, which have a rich history in neuropharmacology, and to outline a strategic, technically sound approach for researchers interested in investigating the potential neuroactive properties of 2,6-dimethylpiperazine dihydrochloride.

This document will serve as a roadmap for initiating a research program into this compound, grounded in established methodologies and principles of drug discovery.

Introduction to Piperazine Derivatives in Neuropharmacology

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. In neuropharmacology, piperazine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs) and ion channels.

Key Neuropharmacological Classes of Piperazine Derivatives:

  • Dopamine Receptor Antagonists: Many antipsychotic drugs, such as aripiprazole and olanzapine, feature a piperazine moiety that is crucial for their binding to dopamine D2 receptors.

  • Serotonin Receptor Agonists/Antagonists: Compounds like buspirone (an anxiolytic) and trazodone (an antidepressant) contain a piperazine ring that contributes to their activity at serotonin receptors (e.g., 5-HT1A, 5-HT2A).

  • Antihistamines: Drugs such as hydroxyzine and cetirizine utilize the piperazine structure for their H1 receptor antagonist activity.

Given this precedent, it is plausible that 2,6-dimethylpiperazine dihydrochloride could exhibit activity at one or more of these central nervous system targets. The dimethyl substitution on the piperazine ring would influence its conformational flexibility, lipophilicity, and potential for chiral interactions, thereby differentiating its pharmacological profile from other piperazine-containing compounds.

Proposed Research Workflow for Investigating 2,6-Dimethylpiperazine Dihydrochloride

For a compound with a limited research history in neuropharmacology, a systematic, multi-tiered approach is essential. The following workflow outlines a logical progression from initial in vitro screening to more complex in vivo characterization.

G A Compound Acquisition & QC (Purity, Identity, Solubility) B Primary Receptor Screening (Broad GPCR/Ion Channel Panel) A->B Characterized Compound C Hit Confirmation (Dose-Response Assays) B->C Initial Hits D Mechanism of Action Studies (e.g., Radioligand Binding, Second Messenger Assays) C->D Confirmed Activity E Pharmacokinetic Profiling (BBB Permeability, Half-life) D->E F Acute Toxicity & Tolerability E->F Safety Profile G Behavioral Pharmacology (Based on In Vitro Profile) F->G Dose Selection H Target Engagement Studies (e.g., PET, Microdialysis) G->H In Vivo Efficacy

Caption: A phased approach to neuropharmacological evaluation.

Detailed Experimental Protocols: A Starting Point

The following protocols are foundational and should be adapted based on the results obtained in the initial screening phases.

In Vitro Receptor Profiling

Objective: To identify the primary molecular targets of 2,6-dimethylpiperazine dihydrochloride.

Methodology: Broad Panel Radioligand Binding Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 2,6-dimethylpiperazine dihydrochloride in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 nM to 100 µM).

  • Assay Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers a broad panel of radioligand binding assays for CNS targets. A typical panel should include receptors for dopamine, serotonin, norepinephrine, acetylcholine, histamine, glutamate, and GABA, as well as major ion channels.

  • Binding Assay Procedure (General Principle):

    • Incubate cell membranes or recombinant proteins expressing the target receptor with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) at a concentration near its Kd.

    • Add 2,6-dimethylpiperazine dihydrochloride at a fixed concentration (typically 1-10 µM for initial screening).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by 2,6-dimethylpiperazine dihydrochloride compared to a control (vehicle). A significant inhibition (typically >50%) is considered a "hit."

In Vivo Behavioral Assessment

Objective: To assess the general behavioral effects of the compound in a living organism.

Methodology: Irwin Test in Mice

The Irwin test is a standardized observational method to assess the overt behavioral and physiological effects of a novel compound.

  • Animal Model: Use adult male C57BL/6J mice.

  • Compound Administration: Administer 2,6-dimethylpiperazine dihydrochloride via intraperitoneal (IP) injection at three log-spaced doses (e.g., 1, 10, and 100 mg/kg) and a vehicle control.

  • Observational Paradigm:

    • Observe each mouse individually in a clean, standard cage at multiple time points post-injection (e.g., 15, 30, 60, and 120 minutes).

    • Score a range of behavioral and physiological parameters. A standardized scoresheet should be used.

  • Data Collection and Interpretation:

Parameter CategorySpecific Observations to RecordPotential Interpretation of Changes
General Activity Locomotion, rearing, groomingIncrease could suggest stimulant effects; decrease could indicate sedation.
Neurological Tremors, convulsions, ataxia, righting reflexPresence suggests CNS toxicity or specific motor system effects.
Autonomic Piloerection, salivation, pupil size, body temperatureChanges can indicate effects on the autonomic nervous system.
Behavioral Passivity, irritability, fear responseMay provide initial clues about anxiolytic, anxiogenic, or antipsychotic potential.

Hypothetical Signaling Pathway Exploration

Should initial screening reveal, for example, a potent interaction with the dopamine D2 receptor, the next logical step would be to investigate the downstream signaling consequences.

G A 2,6-Dimethylpiperazine Dihydrochloride B Dopamine D2 Receptor (D2R) A:f0->B:f0 Antagonist Binding C Gαi/o Protein B:f0->C Inhibition D Adenylyl Cyclase C->D Inhibition F cAMP D->F Conversion Blocked E ATP E->D G Protein Kinase A (PKA) F->G Activation Blocked H Downstream Effectors (e.g., DARPP-32) G->H Phosphorylation Blocked

Caption: Hypothetical D2 receptor antagonist signaling cascade.

This diagram illustrates the canonical pathway for a D2 receptor antagonist. Binding of the compound would prevent the Gαi/o-mediated inhibition of adenylyl cyclase, thereby impacting cyclic AMP levels and downstream phosphorylation events.

Concluding Remarks for the Research Professional

While 2,6-dimethylpiperazine dihydrochloride is not a well-characterized neuropharmacological agent, its structural relationship to a class of highly successful CNS drugs provides a strong rationale for its investigation. The key to unlocking its potential lies in a systematic and unbiased screening approach, followed by rigorous mechanistic and in vivo studies.

The methodologies outlined in this guide represent a starting point. Researchers should remain agile, allowing the data from each phase to inform the design of subsequent experiments. A confirmed "hit" in a primary screen should be pursued with dose-response curves to determine potency (EC50/IC50) and functional assays (e.g., calcium mobilization, cAMP measurement) to determine efficacy (agonist, antagonist, or allosteric modulator).

This structured approach ensures that resources are used efficiently and that any potential neuropharmacological activity of 2,6-dimethylpiperazine dihydrochloride is thoroughly and robustly characterized, paving the way for potential future drug development efforts.

References

As this guide outlines a prospective research plan for a compound with limited existing neuropharmacological literature, the references provided are foundational texts and resources in the field, which would be essential for any researcher undertaking this work.

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. (Brunton, L.L., Hilal-Dandan, R., Knollmann, B.C., Eds.). A comprehensive resource for understanding the principles of pharmacology and the mechanisms of action of various drug classes.
  • Basic & Clinical Pharmacology, 15th Edition. (Katzung, B.G., Ed.). Provides a detailed overview of pharmacology, including neuropharmacology, and is an excellent resource for students and researchers.
  • Psychopharmacology: Drugs, the Brain, and Behavior, 3rd Edition. (Meyer, J.S., Quenzer, L.F.). Focuses specifically on the effects of drugs on the brain and behavior, offering in-depth coverage of CNS drug classes.
  • The NIMH Psychoactive Drug Screening Program (PDSP). (National Institute of Mental Health). A valuable resource for understanding receptor binding assays and for screening novel compounds. URL: [Link]

  • PubChem Compound Summary for 2,6-dimethylpiperazine. (National Center for Biotechnology Information). Provides chemical and physical properties of the parent compound. URL: [Link]

Foundational

2,6-Dimethylpiperazine Dihydrochloride: A Privileged Chiral Building Block in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the piperazine ring is recognized as a privileged scaffold, present in over 20% of FDA-approved small-molecule drugs. However, unsubstituted piperazines f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring is recognized as a privileged scaffold, present in over 20% of FDA-approved small-molecule drugs. However, unsubstituted piperazines frequently suffer from metabolic liabilities, such as rapid N-dealkylation and oxidation by cytochrome P450 enzymes. The introduction of methyl groups at the C2 and C6 positions yields 2,6-dimethylpiperazine (2,6-DMP) , a sterically shielded analog that mitigates these metabolic vulnerabilities while introducing critical stereochemical vectors.

As a Senior Application Scientist, I present this technical whitepaper to detail the stereochemical architecture, synthetic methodologies, and self-validating experimental protocols for utilizing 2,6-dimethylpiperazine dihydrochloride as a chiral building block in drug development.

Stereochemical Architecture & Causality

The 2,6-DMP scaffold possesses two chiral centers, allowing it to exist as a meso compound (cis-isomer) and a pair of enantiomers (trans-(2R,6R) and trans-(2S,6S)).

The Causality of the Dihydrochloride Salt

While the free base of 2,6-DMP is synthetically useful, it is a low-melting, highly hygroscopic compound that is prone to atmospheric oxidation and rapid carbon dioxide absorption (forming insoluble carbamates). The deliberate conversion of 2,6-DMP into its dihydrochloride salt (2,6-DMP·2HCl) is a critical functional choice. Protonating both secondary amines locks their lone pairs, rendering the compound a highly stable, free-flowing crystalline powder[1]. This causality ensures:

  • Oxidative Stability: Prevention of N-oxide formation during long-term storage.

  • Stoichiometric Precision: Elimination of water weight fluctuations, allowing for exact molar equivalents during sensitive cross-coupling reactions.

  • Aqueous Solubility: Enhanced compatibility with biphasic or aqueous reaction conditions.

Mechanistic Role in Drug Design

The steric bulk of the 2,6-dimethyl substitution dictates the conformation of the piperazine ring (often forcing a twist-boat conformation in specific trans-isomers)[2]. This conformational rigidity plays a pivotal role in target affinity and pharmacokinetics. For instance, in the3, the incorporation of the (2R,6R)-2,6-dimethylpiperazine core yielded an 18-fold enhancement in biochemical activity over isomeric mixtures[3]. Similarly, the use of cis-2,6-dimethylpiperazine in 4 significantly improved FGFR3 potency compared to unsubstituted analogs[4].

G cluster_0 2,6-DMP Scaffold Properties N1 Chiral Methyl Groups (Steric Shielding) N4 Increased Metabolic Stability (Reduced N-dealkylation) N1->N4 N2 Secondary Amines (H-Bond Donors/Acceptors) N5 Optimized Physicochemical Profile (pKa & Lipophilicity) N2->N5 N3 Conformational Rigidity (Chair/Twist-Boat) N6 Enhanced Target Affinity (Specific Vector Trajectories) N3->N6 N7 Improved Pharmacokinetics & In Vivo Efficacy N4->N7 N5->N7 N6->N7

Logical flow of how 2,6-DMP structural properties enhance drug pharmacokinetics and target affinity.

Physicochemical Properties & Quantitative Data

To ensure rigorous experimental design, the quantitative parameters of the (2R,6R) and (2S,6S) dihydrochloride salts are summarized below, based on established 1[1].

PropertyQuantitative Value / Description
Molecular Formula C₆H₁₄N₂ · 2HCl (C₆H₁₆Cl₂N₂)
Molecular Weight 187.11 g/mol
Exact Mass 186.069 Da
Topological Polar Surface Area 24.1 Ų
Hydrogen Bond Donors 4 (including HCl protons)
Hydrogen Bond Acceptors 2
Physical Appearance White to off-white crystalline solid
Storage Temperature 2-8°C, under inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies for Chiral 2,6-DMP

Synthesizing the enantiopure trans-isomers ((2R,6R) or (2S,6S)) is notoriously difficult via standard resolution of cis/trans mixtures. Therefore, an asymmetric synthesis utilizing the chiral pool is the industry standard[2].

The2 typically begins with N-Boc-L-alanine[2]. The amino acid undergoes amidation and subsequent reduction to form a chiral diamine intermediate. Alkylation with a chiral triflate (e.g., methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate) sets the second stereocenter. Subsequent cyclization yields a piperazin-2-one, which is fully reduced using Lithium Aluminum Hydride (LAH) and deprotected to yield the enantiopure free base. Finally, bubbling HCl gas through the solution precipitates the highly stable dihydrochloride salt.

Synth S1 Chiral Pool (L-Alanine) S2 Amidation & Reduction S1->S2 S3 Chiral Diamine Intermediate S2->S3 S4 Alkylation & Cyclization S3->S4 S5 Piperazin-2-one Intermediate S4->S5 S6 LAH Reduction & Deprotection S5->S6 S7 (2S,6S)-2,6-DMP Free Base S6->S7 S8 HCl Gas / Crystallization S7->S8 S9 (2S,6S)-2,6-DMP Dihydrochloride S8->S9

Step-by-step synthetic workflow for enantiopure (2S,6S)-2,6-dimethylpiperazine dihydrochloride.

Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution (S_NAr)

When incorporating 2,6-DMP·2HCl into a drug scaffold via S_NAr, the protocol must account for the dual protonation of the piperazine ring. The following methodology is designed as a self-validating system , ensuring that reaction failure points are immediately identifiable.

Objective

Coupling of (2S,6S)-2,6-DMP·2HCl to an electron-deficient aryl fluoride (e.g., a pyrimidine or fluorobenzene derivative).

Reagents & Causality
  • Aryl Fluoride (1.0 eq): The electrophile.

  • (2S,6S)-2,6-DMP·2HCl (1.2 eq): The nucleophile. The slight excess ensures complete consumption of the valuable aryl halide.

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq): Critical Causality. Because the piperazine is a dihydrochloride salt, exactly 2.0 eq of base are consumed merely to liberate the free amine. An additional 2.0 eq act as the acid scavenger for the HF generated during the S_NAr process. Using a non-nucleophilic base prevents competitive side reactions.

  • Dimethylformamide (DMF): A polar aprotic solvent that stabilizes the S_NAr Meisenheimer transition state.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged reaction vial, suspend (2S,6S)-2,6-DMP·2HCl (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • In Situ Liberation: Add DIPEA (4.0 eq) dropwise at room temperature.

    • Self-Validating Checkpoint 1: The cloudy suspension of the dihydrochloride salt will transition to a clear solution within 10 minutes as the free base is liberated. If the solution remains heavily turbid, water contamination or degraded base is likely.

  • Electrophile Addition: Add the aryl fluoride (1.0 eq) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 80°C using a thermostatic heating block for 4–6 hours.

  • Monitoring: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validating Checkpoint 2: The LC-MS trace must show the disappearance of the aryl fluoride peak and the emergence of a new peak corresponding to the [M+H]+ of the coupled product. The presence of unreacted aryl fluoride alongside free 2,6-DMP indicates insufficient heating or base.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • PubChem, "(2R,6R)
  • RSC Medicinal Chemistry, "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles", Royal Society of Chemistry.
  • ACS Medicinal Chemistry Letters, "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1", PubMed Central (PMC).
  • Journal of Medicinal Chemistry, "Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach", PubMed Central (PMC).

Sources

Exploratory

2,6-Dimethylpiperazine in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery and Development

Executive Summary In the landscape of modern drug discovery, saturated N-heterocycles have largely superseded planar aromatic rings due to their superior pharmacokinetic profiles, enhanced three-dimensionality, and tunab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, saturated N-heterocycles have largely superseded planar aromatic rings due to their superior pharmacokinetic profiles, enhanced three-dimensionality, and tunable physicochemical properties. Among these, 2,6-dimethylpiperazine has emerged as a privileged structural motif.

By introducing two methyl groups at the 2 and 6 positions of the piperazine ring, medicinal chemists can precisely modulate a molecule's lipophilicity, restrict its conformational flexibility, and fine-tune the basicity and nucleophilicity of the secondary amines. This in-depth technical guide explores the mechanistic rationale behind utilizing 2,6-dimethylpiperazine, detailing its critical role in the development of antimicrobial agents, oncology therapeutics, and CNS-active compounds.

Structural & Stereochemical Significance

The substitution pattern of the piperazine ring dictates the spatial orientation of the entire pharmacophore. The addition of methyl groups at the C2 and C6 positions introduces chirality and conformational rigidity:

  • Conformational Restriction: In the cis-2,6-dimethylpiperazine isomer, the two methyl groups strongly prefer to occupy equatorial positions in the chair conformation to minimize 1,3-diaxial steric clashes. This locks the piperazine ring into a highly predictable geometry, reducing the entropic penalty upon binding to a target receptor.

  • Nomenclature Nuance: When cis-2,6-dimethylpiperazine is attached to a core scaffold (such as a quinolone) via the N1 nitrogen, IUPAC nomenclature rules renumber the ring, and the substituent is referred to as a 3,5-dimethylpiperazin-1-yl group.

  • Stereochemical Tuning: The stereochemistry is paramount. For instance, while the cis-(2R,6S) form is a meso compound, the trans isomers (2R,6R and 2S,6S) are chiral. Selecting the correct stereoisomer can lead to exponential increases in target affinity due to precise vector mapping into chiral binding pockets [1].

Core Applications in Medicinal Chemistry

Antimicrobial Agents: Fluoroquinolones

Fluoroquinolones target bacterial DNA gyrase and Topoisomerase IV. The C7 position of the fluoroquinolone core is highly tolerant of bulky substituents and directly influences the drug's spectrum of activity and pharmacokinetic properties.

The integration of a cis-2,6-dimethylpiperazine moiety (forming a 3,5-dimethylpiperazin-1-yl substituent) was a breakthrough in the development of Sparfloxacin . The methyl groups increase lipophilicity, enhancing penetration through the lipid-rich cell walls of mycobacteria and Gram-positive bacteria, while simultaneously protecting the piperazine ring from rapid metabolic degradation [2]. Furthermore, studies on 1-(2-fluoro-4-nitrophenyl)quinolones demonstrated that 7-(3,5-dimethylpiperazinyl) derivatives exhibit up to 98% inhibition against Mycobacterium tuberculosis [3].

Oncology: Allosteric Inhibitors of CPS1

Carbamoyl phosphate synthetase 1 (CPS1) is a critical enzyme in the urea cycle and a synthetic lethal target in LKB1-deficient non-small cell lung cancer (NSCLC). Overexpression of CPS1 supports pyrimidine synthesis, driving aggressive tumor growth.

High-throughput screening identified early piperazine hits, but structure-based drug design (SBDD) revealed that a (2R,6R)-2,6-dimethylpiperazine core was essential for optimal binding to the allosteric pocket of the integrating domain. The specific stereochemistry of the (2R,6R) isomer (Compound H3B-616) exhibited an 18-fold enhancement in activity over isomeric mixtures by perfectly aligning with the hydrophobic residues of the allosteric site, effectively blocking ATP binding and halting catalysis [1].

CPS1Pathway A Ammonia + Bicarbonate + ATP B CPS1 Enzyme (Overexpressed in NSCLC) A->B Substrate Binding C Carbamoyl Phosphate B->C Catalysis D Pyrimidine Synthesis & Tumor Growth C->D Metabolic Flux E H3B-616 ((2R,6R)-2,6-Dimethylpiperazine Core) E->B Allosteric Inhibition (Blocks ATP Binding)

Diagram 1: CPS1 Metabolic Pathway and Allosteric Inhibition by H3B-616.

Quantitative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) impact of the 2,6-dimethylpiperazine motif across different therapeutic targets.

Compound / DerivativeTarget / DiseaseCore ModificationKey Efficacy Metric
Sparfloxacin Bacterial DNA Gyrasecis-3,5-dimethylpiperazin-1-ylHigh potency against Gram-positive & atypical pathogens
Compound 4e [3]M. tuberculosis7-(3,5-dimethylpiperazinyl)98% inhibition at 6.25 μg/mL
H3B-616 [1]CPS1 (LKB1-deficient NSCLC)(2R,6R)-2,6-dimethylpiperazineBiochemical IC₅₀ = 66 nM; Cellular IC₅₀ = 240 nM
13,14-bis-elemene mTOR (Breast Cancer)cis-2,6-dimethylpiperazine sub.Avg IC₅₀ = 3.44 μmol/L across multiple cancer cell lines

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the utilization of 2,6-dimethylpiperazine in both synthetic and biochemical workflows.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Sparfloxacin Synthesis

Causality Rationale: The condensation of cis-2,6-dimethylpiperazine with the quinolone core requires a polar aprotic solvent with a high boiling point due to the steric hindrance of the secondary amine. N-methyl-2-pyrrolidone (NMP) is selected to stabilize the Meisenheimer complex transition state during the SNAr reaction.

  • Preparation: Dissolve 1.0 eq of 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (SF5) in anhydrous NMP.

  • Reagent Addition: Add 2.5 eq of cis-2,6-dimethylpiperazine. The excess acts as both the nucleophile and the acid scavenger.

  • Thermal Activation: Heat the reaction mixture to 110°C under an inert nitrogen atmosphere for 12 hours.

  • In-Process Validation: Monitor the reaction via HPLC. The reaction is deemed complete when the SF5 peak area is <1%.

  • Isolation: Cool the mixture to room temperature and precipitate the product by adding ice-cold water. Filter the crude solid.

  • Analytical Confirmation: Purify via recrystallization (EtOH). Validate the substitution at the C7 position using ¹⁹F NMR (observing the loss of the C7 fluorine signal) and ¹H NMR (confirming the presence of the equatorial methyl doublets at ~1.26 ppm).

SparfloxacinSynthesis A Pentafluorobenzoic Acid (Starting Material) B Quinolone Core (SF5) (Trifluoro Intermediate) A->B Multi-step Cyclization D Sparfloxacin (Active Antibiotic) B->D SNAr Condensation (in NMP, 110°C) C cis-2,6-Dimethylpiperazine (Nucleophile) C->D C7 Position Substitution

Diagram 2: Synthetic Workflow for Sparfloxacin via SNAr Condensation.
Protocol 2: Biochemical Validation of CPS1 Inhibition

Causality Rationale: Because CPS1 consumes ATP to generate carbamoyl phosphate, its activity can be quantified by measuring the byproduct, ADP. Coupling this reaction to a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) cascade allows for real-time spectrophotometric monitoring of NADH oxidation, creating a highly sensitive, self-validating continuous assay.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 20 mM NaHCO₃, and 10 mM NH₄Cl.

  • Coupling System Addition: Add 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and an excess of PK/LDH enzyme mix.

  • Enzyme & Inhibitor Incubation: Add recombinant human CPS1 enzyme (20 nM final). Dispense the 2,6-dimethylpiperazine derivative (e.g., H3B-616) in a 10-point dose-response titration (DMSO concentration ≤1%). Incubate for 15 minutes at room temperature to allow allosteric equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 2 mM ATP.

  • Data Acquisition & Validation: Measure the decrease in absorbance at 340 nm continuously for 30 minutes using a microplate reader. Validation Check: A control well lacking NH₄Cl must show zero NADH depletion, confirming that ATP hydrolysis is strictly CPS1-dependent.

  • Analysis: Calculate the initial velocities and fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀.

References

  • Rolfe, A., et al. "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Kagemoto, A., et al. "Synthesis of [carbonyl-14C]sparfloxacin." Arzneimittelforschung, 1991. URL:[Link]

  • Zhao, Y. L., et al. "Synthesis and antimycobacterial evaluation of certain fluoroquinolone derivatives." Bioorganic & Medicinal Chemistry, 2005. URL:[Link]

Foundational

Engineering 2,6-Dimethylpiperazine Derivatives for Advanced Anticancer Therapeutics: Mechanistic Insights and Preclinical Protocols

Executive Summary: The 2,6-Dimethylpiperazine Pharmacophore In the landscape of modern rational drug design, the incorporation of the 2,6-dimethylpiperazine moiety has emerged as a privileged modification strategy for op...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2,6-Dimethylpiperazine Pharmacophore

In the landscape of modern rational drug design, the incorporation of the 2,6-dimethylpiperazine moiety has emerged as a privileged modification strategy for optimizing anticancer candidates. Unlike unsubstituted piperazines, the addition of two methyl groups at the 2- and 6-positions introduces critical steric hindrance around one of the nitrogen atoms. This structural feature serves a dual purpose:

  • Regioselective Functionalization : The steric bulk allows chemists to selectively functionalize the less hindered nitrogen (N4), streamlining synthesis and reducing unwanted byproducts[1].

  • Conformational Rigidity : The methyl groups restrict the piperazine ring into a stable chair conformation (typically with equatorial methyls). This rigidity locks the pharmacophore into a bioactive geometry, enhancing target binding affinity while minimizing off-target entropic penalties[2].

Furthermore, the secondary amine of the 2,6-dimethylpiperazine ring modulates the overall basicity and lipophilicity (pKa and LogP) of the parent scaffold, dramatically improving aqueous solubility and cellular permeability—key bottlenecks in the clinical translation of bulky natural products like triterpenoids and sesquiterpenes[3].

Mechanistic Paradigms in Anticancer Activity

The conjugation of 2,6-dimethylpiperazine to various natural and synthetic scaffolds has yielded derivatives with profound, multi-targeted anticancer profiles.

Triterpenoid Scaffolds: Hederagenin (HG) Derivatives

Hederagenin (HG) is a natural pentacyclic triterpenoid with baseline cytotoxicity, but its clinical utility is limited by poor bioavailability[4]. Structural modification at the C-23 or C-28 positions with a 2,6-dimethylpiperazine ring via a two-carbon linker (e.g., Compound 9) drastically enhances its efficacy[5].

  • Mechanism : Compound 9 exhibits an IC50 of 3.45 μM against A549 human non-small-cell lung cancer cells, comparable to the positive control Cisplatin[6]. It functions by inducing early cellular apoptosis and triggering profound cell-cycle arrest in the S-phase[5]. The 2,6-dimethylpiperazine moiety is critical here; analogues lacking this specific steric profile or utilizing different linker lengths show significantly reduced potency[7].

Sesquiterpene Scaffolds: β-Elemene Derivatives

β-elemene, extracted from Curcuma wenyujin, is a broad-spectrum, noncytotoxic antitumor agent[8]. To enhance its direct cytotoxicity, the derivative 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene (Compound IIi) was synthesized, incorporating the cis-2,6-dimethylpiperazine substitution[9].

  • Mechanism : Compound IIi demonstrates an average IC50 of 3.44 μM across a wide spectrum of 15 human tumor cell lines[3]. Mechanistically, it acts as a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, evidenced by the decreased phosphorylation of downstream effectors p70S6K1 and 4EBP1[9]. Furthermore, IIi significantly increases the expression of cleaved LC3, indicating the induction of protective autophagy[9]. Notably, this derivative exhibits strong cytotoxicity in multidrug-resistant (MDR) cell lines (e.g., K562/A02 and MCF-7/Adr), overcoming typical efflux pump-mediated resistance[3].

Pteridinone Scaffolds

In the realm of synthetic heterocycles, 7-amino-[1,2,4]triazolo[4,3-f]pteridinone derivatives have been optimized using 2,6-dimethylpiperazine. Compound L7 represents the apex of this series[10].

  • Mechanism : L7 exhibits nanomolar antiproliferative activity (IC50 = 0.16 μM against A549 cells)[10]. Enzymatic and molecular docking studies validate Polo-like kinase 1 (PLK1) as the primary target[10]. Inhibition of PLK1 by L7 leads to G1 phase arrest, a severe drop in mitochondrial membrane potential, and subsequent apoptosis[10].

Nitric Oxide (NO) Prodrugs

The anti-leukemic lead compound JS-K releases NO via glutathione S-transferase (GST) catalysis[1]. Analogues incorporating 2,6-dimethylpiperazine (e.g., compounds 3c and 3d) were synthesized to modulate the kinetics of NO release. While the dual methyl groups alter the reactivity towards GSH/GST compared to mono-methylated variants, these derivatives maintain selective toxicity towards renal cancer cell lines without affecting normal renal epithelial cells, highlighting the motif's role in fine-tuning therapeutic windows[1].

Quantitative Efficacy Profile

The following table synthesizes the quantitative data for the primary 2,6-dimethylpiperazine derivatives discussed.

Parent ScaffoldDerivative DesignationPrimary Target / MechanismKey Cell LinesIC50 Range (μM)
Hederagenin Compound 9S-phase arrest, ApoptosisA549, MCF-7, HepG23.45 - 8.73
β-Elemene Compound IIimTOR inhibition, AutophagyMCF-7, MDA-MB-468~3.44
Pteridinone Compound L7PLK1 inhibition, G1 arrestA549, PC-3, HCT1160.16 - 0.70
NO Prodrug JS-K AnaloguesGST/GSH-mediated NO releaseHL-60, TK-10, 786-OVariable

Systems-Level Pathway Visualization

The diagram below maps the divergent intracellular signaling pathways disrupted by 2,6-dimethylpiperazine derivatives (specifically IIi and L7), illustrating how a single pharmacophore modification on different scaffolds can target distinct oncogenic networks.

Pathway Elemene β-Elemene Derivative (IIi) mTOR mTOR Complex Elemene->mTOR Inhibits Autophagy Autophagy (Cleaved LC3) Elemene->Autophagy Induces Pteridinone Pteridinone Derivative (L7) PLK1 PLK1 Kinase Pteridinone->PLK1 Inhibits Mito Mitochondrial Depolarization Pteridinone->Mito Triggers p70S6K1 p-p70S6K1 / p-4EBP1 mTOR->p70S6K1 Phosphorylates CellCycle Cell Cycle Arrest (G1 / S Phase) PLK1->CellCycle Disrupts Apoptosis Apoptosis p70S6K1->Apoptosis Downregulation Promotes Mito->Apoptosis Induces

Caption: Divergent signaling pathway disruption by 2,6-dimethylpiperazine derivatives IIi and L7.

Preclinical Validation Protocols

To ensure rigorous scientific integrity, the following protocols detail the synthesis and biological validation of 2,6-dimethylpiperazine derivatives. These workflows are designed as self-validating systems to prevent false positives.

Protocol 1: Regioselective Synthesis & Conjugation

Objective: Conjugate 2,6-dimethylpiperazine to a target scaffold (e.g., via an acyl chloride or chloroformate intermediate)[1].

  • Preparation of the Electrophile : Dissolve the parent scaffold (e.g., Hederagenin derivative with a terminal carboxylic acid) in anhydrous dichloromethane (DCM). Add oxalyl chloride and a catalytic amount of DMF at 0°C to form the acyl chloride.

    • Causality: 0°C is strictly maintained to control the exothermic reaction and prevent the degradation of sensitive functional groups on the triterpenoid backbone.

  • Amine Addition : In a separate flask, dissolve 2,6-dimethylpiperazine (1.2 equivalents) in DCM. Add triethylamine (TEA, 3.0 equivalents) and cool to 0°C in an ice-bath[1].

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the coupling. Without TEA, the basic secondary amine of the piperazine would become protonated, destroying its nucleophilicity and halting the reaction.

  • Coupling : Dropwise add the acyl chloride solution to the piperazine mixture under a nitrogen atmosphere. Stir for 2 hours, allowing it to gradually warm to room temperature[1].

    • Causality: The steric hindrance of the two methyl groups ensures that the less hindered nitrogen (N4) acts as the primary nucleophile, achieving high regioselectivity.

  • Purification : Wash the organic layer with dilute HCl, extract, dry over Na2SO4, and purify via silica gel column chromatography. Confirm the structure via 1H-NMR, 13C-NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity & Mechanistic Validation

Objective: Evaluate the IC50 and validate the mechanism of action (e.g., mTOR inhibition).

  • Cell Culture & Treatment : Seed target cells (e.g., A549, MCF-7) in 96-well plates at 5×103 cells/well. After 24h, treat with the derivative at varying concentrations (0.1 - 50 μM).

    • Self-Validating System: Always include a Vehicle Control (0.1% DMSO) to rule out solvent-induced cytotoxicity, and a Positive Control (e.g., Cisplatin or Doxorubicin) to benchmark the assay's sensitivity[6].

  • MTT Assay : After 48h, add MTT reagent (5 mg/mL). Incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

  • Western Blotting (Target Validation) :

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated states like p-p70S6K1)[9].

    • Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

    • Probe for primary targets: p-mTOR, p-p70S6K1, p-4EBP1, and Cleaved LC3[9].

    • Self-Validating System: Probe for GAPDH or β-actin as an internal loading control to ensure equal protein loading across all lanes. To confirm true mTOR inhibition, assess both upstream (Akt) and downstream (p70S6K1) effectors.

Workflow Scaffold Target Scaffold Activation Synthesis Regioselective Coupling (0°C, TEA) Scaffold->Synthesis Purification NMR/MS Characterization Synthesis->Purification Screening MTT Assay (Vehicle/Pos Controls) Purification->Screening Validation Western Blot (Phosphatase Inhibitors) Screening->Validation

Caption: Self-validating experimental workflow for 2,6-dimethylpiperazine derivative development.

Conclusion

The strategic integration of the 2,6-dimethylpiperazine pharmacophore provides a robust method for enhancing the physicochemical properties and target-specific binding of anticancer scaffolds. From naturally derived triterpenoids like hederagenin to synthetic pteridinones, this modification consistently yields potent, multi-targeted agents capable of overcoming multidrug resistance and inducing targeted apoptosis or autophagy. Future drug development should continue to leverage this moiety, particularly in the design of targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs) where linker rigidity and solubility are paramount.

References

  • Zhang H, Li Y, Liu Y. (2024) . An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives. Frontiers in Pharmacology. URL:[Link]

  • Ding XF, Shen M, Xu LY, et al. (2013) . 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative, shows potent antitumor activities via inhibition of mTOR in human breast cancer cells. Oncology Letters. URL:[Link]

  • Zhai et al. (2018) . Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy. International Journal of Nanomedicine. URL:[Link]

  • Liu et al. (2019) . Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. European Journal of Medicinal Chemistry. URL: [Link]

  • Kiziltepe et al. (2014) . Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs. Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Li et al. (2018) . Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules. URL:[Link]

  • Kaur et al. (2016) . Small Molecule Antagonists of the Nuclear Receptor... ACS Journal of Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

asymmetric synthesis using 2,6-Dimethylpiperazine

Application Note: Asymmetric Synthesis and Functionalization of 2,6-Dimethylpiperazine Scaffolds in Drug Discovery Executive Summary The incorporation of chiral rigidified diamines is a cornerstone of modern drug design....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis and Functionalization of 2,6-Dimethylpiperazine Scaffolds in Drug Discovery

Executive Summary

The incorporation of chiral rigidified diamines is a cornerstone of modern drug design. Specifically, 2,6-dimethylpiperazine has emerged as a privileged chiral scaffold, heavily utilized in the development of target-specific agents such as GABAA-based anxiolytics, melanocortin-4 receptor (MC4R) agonists, and HCV NS4B inhibitors[1]. The precise spatial arrangement of the pseudoequatorial methyl groups on this heterocycle profoundly influences its pharmacokinetic profile, metabolic stability, and receptor binding affinity. This application note details the mechanistic rationale, strategic workflows, and self-validating protocols for the asymmetric synthesis and late-stage functionalization of 2,6-dimethylpiperazines.

Mechanistic Rationale: A(1,3)-Strain and Conformational Control

The synthesis of cis-2,6-disubstituted piperazines is heavily dictated by conformational thermodynamics. During the cyclization of linear diamine precursors, the transition state involves the pyramidalization of the nitrogen atom. This geometric shift is highly favored because it eliminates the severe A(1,3)-allylic steric interaction between the N-substituent and the adjacent methyl groups, forcing the substituents into a pseudoequatorial orientation[1]. Consequently, the reaction inherently funnels toward the thermodynamically favored cis-(2S,6S) or (2R,6R) stereoisomers, depending on the chirality of the starting pool[1].

G N1 Chiral Linear Diamine (e.g., from L-Alanine) N2 Transition State Pyramidalized N N1->N2 Mitsunobu / Alkylation N3 A(1,3)-Strain Avoidance (Pseudoequatorial Methyls) N2->N3 Conformational Control N4 cis-(2S,6S)-2,6- Dimethylpiperazine N3->N4 Stereoselective Cyclization

Mechanistic pathway of stereoselective cyclization avoiding A(1,3)-strain.

Strategic Workflows for Asymmetric Synthesis

Strategy A: Chiral Pool and Intramolecular Cyclization This de novo approach leverages readily available chiral starting materials, such as N-t-Boc-L-alanine. The sequence involves forming a dibenzylamide, partial deprotection, and reduction to yield a chiral diamine. Subsequent alkylation with a chiral triflate (e.g., methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate) and cyclization generates a piperazin-2-one intermediate[1]. The final scaffold is unveiled via aggressive reduction and hydrogenolysis, yielding the target compound in >98% enantiomeric excess (ee)[1].

Strategy B: Asymmetric Lithiation-Trapping For late-stage functionalization, the direct asymmetric lithiation of intact N-Boc piperazines offers a powerful alternative. Utilizing s-BuLi in the presence of (-)-sparteine creates a chiral lithiated intermediate. A critical challenge in this pathway is the propensity for the lithiated species to undergo ring-fragmentation. This is mechanistically suppressed by employing sterically hindered distal N-alkyl groups and utilizing a "diamine-switch" strategy prior to electrophilic trapping, which fine-tunes the enantioselectivity and preserves the piperazine core.

G N1 N-Boc Piperazine Substrate N2 s-BuLi / (-)-Sparteine (-78 °C, THF) N1->N2 Asymmetric Deprotonation N3 Chiral Lithiated Intermediate N2->N3 In situ IR Monitoring N4 Electrophilic Trapping (e.g., MeOTf) N3->N4 Diamine-Switch Strategy N5 Enantiopure Substituted 2,6-Dimethylpiperazine N4->N5 Stereoretentive Quench

Workflow for asymmetric lithiation-trapping of N-Boc piperazines.

Quantitative Data & Optimization

Table 1: Yields and Enantiopurity via Chiral Pool Synthesis[1]

Intermediate / ProductReaction StepYield (%)Enantiomeric Excess (ee %)
Diamine (+)-67Reduction of dibenzylamide>90%>98%
Piperazin-2-one (+)-69Cyclization75%>98%
(2S,6S)-2,6-DimethylpiperazineLAH Reduction & Hydrogenolysis44% (Overall)>98%

Table 2: Asymmetric Lithiation-Trapping Optimization[2]

ElectrophileDistal N-SubstituentChiral LigandYield (%)Enantiomeric Ratio (er)
MeOTfBoc(-)-Sparteine82%95:5
MeITrityl(+)-Sparteine surrogate78%92:8
BnBrIsopropyl(-)-Sparteine85%96:4

Detailed Experimental Protocols

Protocol 1: De Novo Synthesis of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

This self-validating protocol utilizes a chiral pool approach to ensure absolute stereochemical control[3].

  • Lactam Reduction : Suspend the piperazin-2-one intermediate (19.8 mmol) in anhydrous THF (40 mL). Add LiAlH4 (0.750 g, 19.8 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature, then reflux for 6 hours[3].

    • Causality: Reflux conditions are mandatory to fully reduce the sterically hindered lactam carbonyl.

  • Fieser Quench : Cool the reaction to room temperature. Sequentially add H2O (0.75 mL), 15% aqueous NaOH (0.75 mL), and H2O (2.25 mL)[3].

    • Causality: The Fieser quench is critical. It prevents the formation of an unfilterable aluminum emulsion, trapping the inorganic salts in a granular lattice and ensuring high recovery of the highly water-soluble piperazine product.

  • Hydrogenolysis : Filter the solids and concentrate the filtrate. Transfer the resulting oil to a Parr hydrogenation flask. Add Pearlman's catalyst (Pd(OH)2, 0.5 g) and MeOH (50 mL). Hydrogenate at 35 psi for 24 hours[3].

    • Causality: Pd(OH)2 is specifically chosen over standard Pd/C because it is highly active for the cleavage of robust benzyl groups on electron-rich secondary amines without suffering from catalyst poisoning.

  • Validation Check : Filter the mixture through Celite, treat with methanolic HCl to form the dihydrochloride salt, and crystallize. To validate the >98% ee, derivatize a small free-based aliquot with (S)-Mosher's acid chloride and analyze the diastereomeric ratio via 19F NMR or GLC[3].

Protocol 2: Asymmetric Lithiation-Trapping of N-Boc Piperazine

This protocol describes the direct enantioselective functionalization of the piperazine ring[4].

  • Pre-complexation : In a flame-dried Schlenk flask under argon, dissolve the N-Boc piperazine substrate (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous THF (0.1 M). Cool the solution strictly to -78 °C[2].

  • Asymmetric Lithiation : Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane). Stir for 3 hours at -78 °C.

    • Causality: Strict temperature control at -78 °C is mandatory. Elevated temperatures lead to thermodynamically driven ring-fragmentation of the unstable lithiated intermediate[4].

  • In Situ Monitoring : Monitor the deprotonation event using in situ IR spectroscopy, tracking the shift in the Boc carbonyl stretching frequency to confirm complete lithiation[2].

  • Electrophilic Trapping : Add the electrophile (e.g., methyl triflate, 1.5 equiv) dropwise. Stir for 1 hour, then quench with saturated aqueous NH4Cl.

    • Causality: Methyl triflate (MeOTf) is preferred over methyl iodide (MeI) as its higher electrophilicity ensures a rapid, stereoretentive quench before the lithiated intermediate can epimerize[2].

  • Validation Check : Extract with EtOAc, concentrate, and purify via flash chromatography. Determine the enantiomeric ratio (er) directly via chiral HPLC (e.g., Chiralcel OD-H column).

Sources

Application

Application Notes and Protocols for the Crystallization of 2,6-Dimethylpiperazine Dihydrochloride

Abstract This comprehensive guide provides detailed application notes and laboratory protocols for the crystallization of 2,6-dimethylpiperazine dihydrochloride, a key intermediate in the pharmaceutical and chemical indu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and laboratory protocols for the crystallization of 2,6-dimethylpiperazine dihydrochloride, a key intermediate in the pharmaceutical and chemical industries.[1] The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, execution, and characterization of crystallization processes for this compound. Moving beyond simple procedural lists, this guide explains the causality behind experimental choices, ensuring that protocols are robust and self-validating. It covers fundamental physicochemical properties, various crystallization techniques including cooling and anti-solvent methods, the critical impact of process parameters, and essential analytical techniques for crystal characterization.

Introduction: The Critical Role of Crystallization

2,6-Dimethylpiperazine is a heterocyclic organic compound that serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2] Its dihydrochloride salt is often preferred in development due to its enhanced stability and solubility in aqueous media.[1][3]

Crystallization is arguably the most critical unit operation in the production of APIs and their intermediates. It is not merely a purification step but the primary method for isolating a compound in its desired solid-state form. A well-controlled crystallization process dictates crucial final product attributes, including:

  • Purity: Efficiently removes process-related impurities and unwanted stereoisomers.

  • Polymorphic Form: Ensures the correct crystal lattice arrangement, which impacts solubility, stability, and bioavailability.

  • Crystal Size and Morphology: Affects downstream processing such as filtration, drying, and formulation.

This guide provides the foundational knowledge and actionable protocols to achieve controlled and reproducible crystallization of 2,6-dimethylpiperazine dihydrochloride.

Physicochemical Properties & Pre-Crystallization Considerations

A thorough understanding of the molecule's properties is the cornerstone of developing a successful crystallization strategy. 2,6-Dimethylpiperazine exists as cis and trans stereoisomers, and each can be resolved into its respective enantiomers. The properties can vary significantly between these forms.

Table 1: Physicochemical Properties of 2,6-Dimethylpiperazine and its Dihydrochloride Salt

Property2,6-Dimethylpiperazine (Free Base)2,6-Dimethylpiperazine DihydrochlorideReferences
Molecular Formula C₆H₁₄N₂C₆H₁₆Cl₂N₂[4][5]
Molecular Weight 114.19 g/mol 187.11 g/mol [4][5]
Appearance White to cream-colored crystals or powderWhite crystalline powder[1][4]
Melting Point ~108-111 °C (cis isomer: ~113-114°C)Varies with stereoisomer and purity[4][6]
Solubility Soluble in water; low solubility in non-polar organic solventsExcellent solubility in water; soluble in polar protic solvents (e.g., methanol); low solubility in less polar solvents (e.g., acetone, ether).[1][3][7]
Key Considerations:
  • Stereoisomerism: The starting material may be a mixture of cis and trans isomers. Crystallization can sometimes be leveraged to selectively isolate a desired isomer, as they often exhibit different solubilities.[6][8] Analytical methods like gas chromatography (GC) are essential to determine the isomeric ratio before and after crystallization.[9]

  • Hygroscopicity: Piperazine derivatives are known to readily absorb moisture from the atmosphere.[10] This can complicate handling and may lead to the formation of hydrates, affecting the final crystalline form. All handling should be performed in a controlled environment (e.g., glove box or low-humidity room) where possible, and drying steps are critical.

  • Solvent Selection: The choice of solvent is paramount. A good crystallization solvent will exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For 2,6-dimethylpiperazine dihydrochloride, water is an excellent starting point. For anti-solvent crystallization, a solvent in which the compound is highly soluble (the "solvent") is paired with a miscible solvent in which it is poorly soluble (the "anti-solvent").

Crystallization Methodologies: Protocols & Rationale

The selection of a crystallization method is dictated by the compound's solubility profile and the desired outcome (e.g., purity, crystal size). Below are detailed protocols for two common and effective methods.

Protocol 1: Controlled Cooling Crystallization

This method is ideal for compounds that exhibit a significant positive correlation between temperature and solubility.

Workflow: Cooling Crystallization

A Dissolution (Compound in minimal hot solvent) B Hot Filtration (Optional) (Removes insoluble impurities) A->B C Controlled Cooling (Induces Supersaturation & Nucleation) B->C D Crystal Growth & Maturation (Hold at low temperature) C->D E Isolation (Filtration) D->E F Washing (Rinse with cold anti-solvent) E->F G Drying (Vacuum oven) F->G H Characterization G->H

Caption: Workflow for Cooling Crystallization.

Step-by-Step Protocol:

  • Dissolution: In a suitable reaction vessel, add 1.0 part by weight of 2,6-dimethylpiperazine dihydrochloride. Add a minimal amount of deionized water (e.g., start with 2-3 volumes relative to the solute weight) and heat the mixture with stirring (e.g., to 70-80 °C) until all solids are completely dissolved.

    • Rationale: Using a minimal amount of solvent ensures that the solution becomes supersaturated upon cooling, maximizing yield.

  • Hot Filtration (Optional): If any particulate matter is visible in the hot solution, perform a hot filtration through a pre-warmed filter to remove insoluble impurities.

    • Rationale: This step prevents insoluble impurities from being incorporated into the crystal lattice or acting as unwanted nucleation sites.

  • Controlled Cooling: Gradually cool the solution. For larger, more well-defined crystals, a slow cooling rate (e.g., 5-10 °C per hour) is recommended. For faster processing, a moderate rate (e.g., 20 °C per hour) can be used. Cool to a final temperature of 0-5 °C.

    • Rationale: The cooling rate directly influences nucleation and crystal growth kinetics. Slow cooling favors crystal growth over nucleation, resulting in larger crystals. Rapid cooling induces rapid nucleation, leading to smaller crystals.

  • Maturation: Hold the resulting slurry at the final low temperature (0-5 °C) with gentle agitation for a period of 1-4 hours.

    • Rationale: This "aging" or "maturation" step allows the system to reach equilibrium, ensuring maximum yield and potentially enabling the transformation of any metastable forms to the stable form.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Gently wash the filter cake with a small amount of a cold anti-solvent, such as isopropanol or acetone.

    • Rationale: The wash solvent should be one in which the product is poorly soluble to remove residual mother liquor without significantly dissolving the crystals. Using a cold solvent further minimizes solubility losses.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Rationale: Proper drying removes residual solvents, which is critical for purity and stability. The temperature should be kept well below the compound's melting point to avoid thermal degradation.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for compounds that are very soluble in a given solvent, even at low temperatures. It involves adding a miscible "anti-solvent" to a solution of the compound, reducing its solubility and inducing crystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 part by weight of 2,6-dimethylpiperazine dihydrochloride in a suitable solvent (e.g., water or methanol) at room temperature to create a clear, concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible anti-solvent (e.g., isopropanol, acetone, or ethanol) at a controlled rate. The optimal ratio of solvent to anti-solvent must be determined experimentally but can range from 1:2 to 1:10.

    • Rationale: Slow addition maintains a controlled level of supersaturation, promoting the growth of well-defined crystals rather than amorphous precipitation. The choice of anti-solvent is critical and can influence the resulting polymorphic form.[10]

  • Maturation: After the addition is complete, continue to stir the slurry at room temperature for 1-2 hours.

    • Rationale: As with cooling crystallization, this step ensures complete precipitation and maximizes yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the chosen anti-solvent as the wash liquid.

Impact of Process Parameters

Crystallization is a multivariate process. The relationship between key process parameters and the final crystal attributes is complex but critical to control.

Diagram: Interplay of Crystallization Parameters and Outcomes

cluster_0 Process Parameters cluster_1 Crystal Attributes P1 Cooling Rate A1 Crystal Size Distribution (CSD) P1->A1 A4 Polymorphic Form P1->A4 P2 Agitation Speed P2->A1 A2 Purity P2->A2 P3 Solvent/Anti-solvent Ratio P3->A1 A3 Yield P3->A3 P4 Impurity Profile P4->A1 P4->A2 P4->A4

Caption: Key process parameters and their influence on crystal attributes.

Table 2: Summary of Process Parameter Effects

ParameterPrimary Impact OnRationale and Field Insights
Cooling/Anti-solvent Addition Rate Crystal Size, PolymorphismA slower rate reduces the maximum supersaturation level, favoring the growth of existing crystals over the formation of new nuclei. This generally leads to larger crystals and can provide more time for the system to equilibrate to the most stable polymorphic form.
Agitation Crystal Size, PurityAgitation improves heat and mass transfer, preventing localized high supersaturation and promoting uniform crystal growth. However, high shear rates can lead to secondary nucleation or crystal breakage, resulting in a smaller average crystal size.
Final Temperature YieldLowering the final temperature of the slurry reduces the solubility of the compound in the mother liquor, thereby increasing the final product yield. This is a direct application of the solubility curve.
Impurity Content Purity, Crystal HabitImpurities can become incorporated into the crystal lattice, reducing purity. Certain impurities can also act as habit modifiers by adsorbing to specific crystal faces, altering the crystal shape and potentially inhibiting growth.

Analytical Characterization for Validation

Thorough characterization of the final product is a non-negotiable step to validate the crystallization process.

  • Purity Assessment (Chromatographic Methods):

    • High-Performance Liquid Chromatography (HPLC): The workhorse for determining the purity of the main component and quantifying related substance impurities.

    • Gas Chromatography (GC): Particularly useful for this compound to resolve and quantify the cis and trans stereoisomers.[9][11]

  • Identity Confirmation (Spectroscopic Methods):

    • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the molecular structure of the compound.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a characteristic fingerprint of the molecule based on its vibrational modes.

  • Solid-State Characterization:

    • Powder X-ray Diffraction (PXRD): The definitive technique for identifying the crystalline form (polymorph). Each polymorph will produce a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): Measures thermal events, such as melting point and phase transitions. A sharp, high-purity melting endotherm is indicative of a highly crystalline material.

    • Thermogravimetric Analysis (TGA): Determines the amount of residual solvent or water (in the case of hydrates) by measuring mass loss as a function of temperature.

    • Microscopy (Optical or Scanning Electron - SEM): Allows for visual inspection of the crystal morphology (shape) and size distribution.

Conclusion

The crystallization of 2,6-dimethylpiperazine dihydrochloride is a controllable process that is fundamental to achieving high purity and the desired solid-state properties. By understanding the physicochemical nature of the compound and systematically applying the principles of cooling or anti-solvent crystallization, researchers can develop robust and reproducible protocols. The key to success lies in the meticulous control of process parameters and validation of the final product using a suite of orthogonal analytical techniques. This guide serves as a foundational resource to empower scientists in their efforts to master the crystallization of this important pharmaceutical intermediate.

References

  • Biosynce. (2025, May 15). How does piperazine affect the crystallization process? Retrieved from [Link]

  • Pmc. (n.d.). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Retrieved from [Link]

  • Google Patents. (n.d.). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Google Patents. (n.d.). JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.
  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). Retrieved from [Link]

  • PubChem. (n.d.). (2R,6R)-2,6-Dimethylpiperazine dihydrochloride. Retrieved from [Link]

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • Google Patents. (n.d.). US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Pmc. (n.d.). Crystal structure and Hirshfeld surface analysis of chlorido(2,6-dimethylphenyl isocyanide)[N. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11015690/
  • ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • MDPI. (2022, December 1). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Retrieved from [Link]

Sources

Method

Physicochemical Rationale for 2,6-Dimethylpiperazine in CNS Design

An Application Note on the strategic incorporation of the 2,6-dimethylpiperazine scaffold in central nervous system (CNS) drug discovery, detailing its physicochemical rationale, mechanistic applications, and essential v...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the strategic incorporation of the 2,6-dimethylpiperazine scaffold in central nervous system (CNS) drug discovery, detailing its physicochemical rationale, mechanistic applications, and essential validation protocols.

Piperazine is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in CNS-active therapeutics. However, unsubstituted piperazine rings often suffer from poor metabolic stability due to rapid cytochrome P450 (CYP)-mediated N-dealkylation and N-oxidation. To circumvent this liability, medicinal chemists strategically incorporate the 2,6-dimethylpiperazine moiety.

The causality behind this structural modification relies on three physicochemical pillars:

  • Metabolic Shielding : The methyl groups at the 2 and 6 positions create significant steric hindrance around the basic nitrogen atom. This physical barrier prevents CYP450 catalytic sites from accessing the nitrogen lone pair or the adjacent alpha-protons, thereby blocking oxidative degradation pathways.

  • Stereochemical Control : The cis-2,6-dimethylpiperazine diastereomer is overwhelmingly preferred over the trans isomer. In the cis configuration, the piperazine ring adopts a highly stable chair conformation where both methyl groups sit in equatorial positions, minimizing 1,3-diaxial steric strain. This locks the vector of the substituents, maintaining predictable and high-affinity target binding. Conversely, the trans isomer forces one methyl group into an axial position, distorting the ring and often abolishing receptor affinity.

  • Enhanced BBB Penetration : The addition of two methyl groups increases the lipophilicity (logP) of the molecule, a critical driver for passive diffusion across the lipophilic blood-brain barrier (BBB). Furthermore, steric inhibition of solvation slightly lowers the pKa of the amine, increasing the fraction of un-ionized drug at physiological pH (7.4), which further facilitates CNS penetrance.

Mechanistic Case Studies in CNS Targets

Case Study A: Monoamine Transporter Inhibitors (NET/DAT)

In the development of WAY-260022, a potent norepinephrine transporter (NET) inhibitor designed to treat thermoregulatory dysfunction, researchers faced severe metabolic liabilities with their initial unsubstituted piperazine lead (t1/2 = 3.7 min in rat liver microsomes)[1]. By replacing the core with a cis-2,6-dimethylpiperazine moiety, they significantly increased steric bulk, successfully blocking N-dealkylation while maintaining high affinity for hNET. This modification yielded WAY-260022, which exhibited excellent brain penetration and oral efficacy[2].

Similarly, in the search for pharmacotherapies for psychostimulant use disorders, 2,6-dimethylpiperazine analogs have been utilized to selectively tweak the dopamine system. By acting as atypical dopamine transporter (DAT) inhibitors, these derivatives demonstrated improved pharmacokinetics and metabolic stability over previous generations of compounds[3].

Case Study B: GABA-A Receptor Positive Allosteric Modulators (PAMs)

Targeting GABAergic hypofunction is a novel therapeutic avenue for schizophrenia. A recent study identified a cis-2,6-dimethylpiperazine derivative as a highly efficacious PAM at the α1β2γ2 GABA-A receptor[4]. The compound demonstrated a maximal modulation of GABA-induced chloride currents (Emax = 2.78) that surpassed FDA-approved drugs like zolpidem and diazepam, while also exhibiting robust neuroprotective properties[5]. However, the increased lipophilicity introduced by the methyl groups also increased its susceptibility to P-glycoprotein (P-gp) efflux, highlighting the necessity of rigorous BBB permeability screening during lead optimization[6].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical advantages of scaffold hopping from an unsubstituted piperazine to a cis-2,6-dimethylpiperazine core.

PropertyUnsubstituted Piperazine Corecis-2,6-Dimethylpiperazine CoreCausality / Impact on CNS Drug Design
pKa (Basic Amine) ~9.8~9.0 - 9.3Lower pKa increases the un-ionized fraction at pH 7.4, improving passive BBB diffusion.
Lipophilicity (ΔlogP) Baseline+0.6 to +1.0Increased lipophilicity drives lipid membrane partitioning.
Metabolic Half-Life Short (Rapid N-dealkylation)ProlongedSteric shielding blocks CYP450 access to the nitrogen lone pair.
Conformational State FlexibleRigid (Di-equatorial chair)Locks the vector of substituents, improving target selectivity and binding entropy.

Experimental Protocols & Workflows

To ensure the successful integration of 2,6-dimethylpiperazine into a CNS drug discovery pipeline, the following self-validating protocols must be executed to confirm metabolic stability and BBB penetrance.

Protocol A: In Vitro Microsomal Metabolic Stability Assay

Objective: Quantify the metabolic clearance of 2,6-dimethylpiperazine candidates to confirm that steric shielding effectively prevents CYP-mediated degradation. Self-Validation System: Must include Verapamil (high clearance control) and Warfarin (low clearance control).

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the test compound (1 µM final) with human or rat liver microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling & Termination: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life (t1/2) and intrinsic clearance (CLint).

    • Acceptance Criteria: Verapamil t1/2 < 15 min; Warfarin t1/2 > 200 min.

Protocol B: MDR1-MDCK Transwell Permeability Assay

Objective: Assess BBB penetration and P-gp efflux liability. Because 2,6-dimethylation increases lipophilicity, it can inadvertently trigger P-gp recognition, resulting in the active efflux of the drug back into the bloodstream. Self-Validation System: Must include Digoxin (known P-gp substrate) tested in the presence and absence of Elacridar (a potent P-gp inhibitor).

  • Cell Culture: Seed MDR1-transfected MDCK cells onto 24-well transwell inserts at a density of 1×105 cells/cm². Culture for 4-5 days. Prior to the assay, verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER > 150 Ω·cm².

  • Dosing: Prepare the test compound at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

    • For Apical to Basolateral (A-B) transport: Add 200 µL of dosing solution to the apical chamber and 600 µL of blank buffer to the basolateral chamber.

    • For Basolateral to Apical (B-A) transport: Add 600 µL of dosing solution to the basolateral chamber and 200 µL of blank buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling: Collect 50 µL aliquots from both the donor and receiver compartments. Mix with 150 µL of cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio (ER) as Papp​(B−A)/Papp​(A−B) .

    • Acceptance Criteria: Digoxin ER > 5.0; Digoxin + Elacridar ER < 2.0. A test compound with an ER > 2.5 is considered a probable P-gp substrate.

Visualizations

Workflow Hit Unsubstituted Piperazine Hit (High Clearance) Mod Scaffold Hopping: Introduce cis-2,6- Dimethylpiperazine Hit->Mod Structural Modification Screen1 In Vitro ADME (Microsomes, P-gp) Mod->Screen1 Screen2 Target Binding (DAT/NET/GABA-A) Mod->Screen2 Lead Optimized CNS Lead (Improved t1/2 & BBB) Screen1->Lead Favorable PK Screen2->Lead Retained Affinity

Caption: Workflow for optimizing CNS drug candidates using the 2,6-dimethylpiperazine scaffold.

Pathway Ligand 2,6-Dimethylpiperazine Derivative (PAM) Receptor α1β2γ2 GABA-A Receptor Complex Ligand->Receptor Allosteric Binding Channel Chloride Ion Channel Opening Receptor->Channel Conformational Shift Effect1 Neuronal Hyperpolarization Channel->Effect1 Cl- Influx Effect2 Neuroprotection & Antipsychotic Efficacy Effect1->Effect2 Reduced Excitability

Caption: Mechanism of action for 2,6-dimethylpiperazine-based GABA-A positive allosteric modulators.

References

  • Gavrin, L. K., et al. (2010). "Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter." ACS Medicinal Chemistry Letters, 1(3), 91-95.[Link]

  • Newman, A. H., et al. (2021). "New Drugs, Old Targets: Tweaking the Dopamine System to Treat Psychostimulant Use Disorders." Annual Review of Pharmacology and Toxicology, 61, 609-628.[Link]

  • Mordyl, B., et al. (2025). "Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands with Neuroprotective and Antipsychotic Properties." ACS Chemical Neuroscience, 16(12), 2277-2294.[Link]

Sources

Application

Application Note: Pharmacokinetic and Bioanalytical Profiling of Piperazine-Containing Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction: The Piperazine Pharmacophore in Drug Design The p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction: The Piperazine Pharmacophore in Drug Design

The piperazine ring is a "privileged scaffold" in medicinal chemistry, featured prominently in diverse therapeutic classes ranging from atypical antipsychotics (e.g., aripiprazole) and antidepressants to kinase inhibitors (e.g., imatinib) and antimicrobial agents[1].

From a pharmacokinetic (PK) perspective, the strategic inclusion of a piperazine moiety profoundly alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Piperazine possesses two basic nitrogen centers, granting it significant hydrophilicity and a high degree of protonation at physiological pH (pH 7.4)[1]. While this dual basicity dramatically improves aqueous solubility—a highly desirable trait for oral and intravenous formulations—it can also impede passive membrane permeability. Consequently, drug developers often utilize N,N′ -disubstitution strategies to fine-tune the lipophilicity (logP) and pKa of the molecule, balancing solubility with blood-brain barrier (BBB) or cellular penetration[1].

Metabolic Fate: Mechanistic Insights

Understanding the biotransformation of piperazine derivatives is critical for predicting clearance rates and identifying active or toxic metabolites. The electron-rich nitrogen atoms and adjacent carbon centers within the piperazine ring are highly susceptible to oxidative metabolism.

Primary Metabolic Pathways
  • CYP-Mediated N -Dealkylation: The most prevalent metabolic route for substituted piperazines is N -dealkylation, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4)[2]. This process involves the initial hydroxylation of the α -carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves. In arylpiperazines, this yields 1-aryl-piperazine metabolites, which often retain significant pharmacological activity at serotonin and dopamine receptors[2][3].

  • Aromatic Hydroxylation: The aryl groups attached to the piperazine core frequently undergo hydroxylation mediated by CYP2D6[2].

  • N -Oxidation: Tertiary amine centers in the piperazine ring can undergo N -oxygenation, typically mediated by Flavin-containing monooxygenases (FMOs) or CYP enzymes, forming highly polar N -oxide metabolites[3].

MetabolicPathway Parent Arylpiperazine Parent Drug CYP3A4 CYP3A4 (N-Dealkylation) Parent->CYP3A4 Primary Pathway CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Secondary Pathway Metab1 1-Aryl-Piperazine (Active Metabolite) CYP3A4->Metab1 Metab2 Hydroxylated Metabolite CYP2D6->Metab2 Metab1->CYP2D6 Further Oxidation Phase2 Phase II Glucuronidation Metab2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

CYP450-mediated metabolic pathways of arylpiperazine derivatives.

Bioanalytical Strategy: LC-MS/MS Quantification

Accurate quantification of piperazine derivatives in biological matrices (plasma, urine, microsomes) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality in Method Development
  • Ionization: Because piperazines are basic amines, they exhibit exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode. To ensure complete protonation of the nitrogens, the mobile phase must be highly acidic (e.g., 0.1% formic acid)[4].

  • Matrix Effects: Endogenous phospholipids in plasma can cause severe ion suppression for basic amines co-eluting in the void volume. Therefore, the use of Stable-Isotopically Labeled (SIL) internal standards (e.g., Deuterated BZP-D7 or mCPP-D8) is mandatory to create a self-validating system that corrects for matrix effects and extraction recovery variations.

  • Sample Preparation: Due to the high polarity of many piperazine metabolites, traditional Liquid-Liquid Extraction (LLE) often yields poor recovery unless the sample is heavily basified (pH > 10). A simpler, highly effective alternative is one-step Protein Precipitation (PPT) using cold acetonitrile, which denatures proteins while keeping the polar analytes in the supernatant[4].

Representative LC-MS/MS Parameters

Table 1: Typical MRM Transitions and LC-MS/MS Parameters for Piperazine Derivatives

Analyte Class / CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)ESI Mode
mCPP (Arylpiperazine)197.1154.120Positive
BZP (Benzylpiperazine)177.191.125Positive
IIIM-MCD-211 (Nitrofuranyl)344.5218.418Positive
SIL-IS (mCPP-D8) 205.1160.220Positive

(Note: Parameters adapted from validated bioanalytical methods for piperazine designer drugs and novel therapeutic candidates[4].)

PKWorkflow Plasma Plasma Sample + SIL Internal Standard Precip Protein Precipitation (Acetonitrile, 4°C) Plasma->Precip Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge LC UHPLC Separation (C18, Gradient) Centrifuge->LC Supernatant MS ESI-MS/MS (MRM Mode) LC->MS Data PK Parameter Calculation MS->Data

Step-by-step LC-MS/MS bioanalytical workflow for piperazine PK studies.

Self-Validating Experimental Protocols

Protocol A: In Vitro CYP450 Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of a piperazine compound. It is designed as a self-validating system by including a positive control (Verapamil) to confirm microsomal enzymatic viability.

Reagents Required:

  • Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Ice-cold Acetonitrile containing SIL-Internal Standard.

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4). Aliquot 40 µL into a 96-well incubation plate.

  • Spiking: Add 5 µL of the piperazine test compound (working concentration: 10 µM in 5% acetonitrile/water) to the microsomal suspension. Causality: Keeping organic solvent <1% in the final assay prevents CYP enzyme denaturation.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450-mediated N -dealkylation and hydroxylation.

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, 120 minutes), transfer 10 µL of the reaction mixture into a quenching plate.

  • Termination: Immediately add 40 µL of ice-cold acetonitrile (containing SIL-IS) to the quenching plate. Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the analyte.

  • Processing: Centrifuge the quenching plate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the dosing and sampling strategy to determine bioavailability ( F ) and systemic clearance.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing to eliminate food-drug binding effects in the GI tract. Water remains ad libitum.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 1 mg/kg of the piperazine compound via the tail vein (Formulation: 5% DMSO / 95% Saline).

    • Oral (PO) Cohort: Administer 5 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulation: Dispense blood into pre-chilled tubes containing K2​EDTA . Causality: K2​EDTA is preferred over heparin, as heparin can cause significant ion suppression during downstream ESI-MS/MS analysis.

  • Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Harvest the plasma layer and store at -80°C until PPT extraction and LC-MS/MS analysis (as per Section 3).

Quantitative Data Interpretation

Following LC-MS/MS analysis, concentration-time data is processed using Non-Compartmental Analysis (NCA) to derive key PK parameters. The high basicity and moderate lipophilicity of piperazine derivatives typically result in a high Volume of Distribution ( Vd​ ), indicating extensive tissue penetration.

Table 2: Representative Pharmacokinetic Parameters for a Model Piperazine Derivative

PK ParameterUnitsIntravenous Dose (1 mg/kg)Oral Dose (5 mg/kg)Physiological Implication
Cmax​ ng/mLN/A450 ± 50Peak systemic exposure
Tmax​ hN/A1.5 ± 0.5Rate of GI absorption
AUC0−t​ ng·h/mL850 ± 902100 ± 200Total systemic exposure
T1/2​ h3.2 ± 0.43.8 ± 0.6Terminal elimination half-life
Clearance ( CL ) mL/min/kg19.6N/AModerate hepatic extraction ratio
Bioavailability ( F ) %N/A~ 49.4%Good oral viability despite first-pass

References

  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed / NIH.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Development and validation of a highly sensitive LC-ESI-MS/MS method for estimation of IIIM-MCD-211, a novel nitrofuranyl methyl piperazine deriv
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6-Dimethylpiperazine Scale-Up &amp; Manufacturing

Welcome to the Technical Support Center for 2,6-Dimethylpiperazine synthesis. This resource is engineered for researchers, process chemists, and drug development professionals navigating the thermodynamic and kinetic bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Dimethylpiperazine synthesis. This resource is engineered for researchers, process chemists, and drug development professionals navigating the thermodynamic and kinetic bottlenecks of scaling up piperazine pharmacophores.

Process Architecture & Route Selection

Scaling up 2,6-dimethylpiperazine requires stringent control over stereocenters, as the cis-isomer is predominantly the target scaffold for active pharmaceutical ingredients (APIs). The synthesis generally proceeds via the high-pressure cyclization of diisopropanolamine or the continuous fixed-bed cyclization of N-β-hydroxypropyl-1,2-propanediamine.

ProcessFlow SM Starting Material: Diisopropanolamine Cat Catalyst Addition: Raney Ni + NH3 + H2 SM->Cat SolventTol Solvent: Toluene (Aromatic) Cat->SolventTol Optimized SolventAq Solvent: Water (Aqueous) Cat->SolventAq Sub-optimal CisHigh High cis-Selectivity (81-82%) SolventTol->CisHigh CisLow Low cis-Selectivity (72%) SolventAq->CisLow Purification Azeotropic Distillation & Crystallization CisHigh->Purification CisLow->Purification Product Pure cis-2,6- Dimethylpiperazine Purification->Product

Logical workflow of solvent-dependent stereoselective cyclization of 2,6-dimethylpiperazine.

Troubleshooting Guides & FAQs

Q1: Why does our batch cyclization of diisopropanolamine yield a high percentage of the unwanted trans-2,6-dimethylpiperazine isomer? Causality: The stereochemical outcome of the cyclization is heavily dictated by the solvent's ability to stabilize the transition state on the catalyst surface. When using water as a solvent, competitive hydrogen bonding disrupts the preferred pseudoequatorial orientation of the methyl groups, dropping cis-selectivity to approximately 72%. Switching to an aromatic non-polar solvent like toluene forces a tighter, undisturbed coordination with the Raney Nickel catalyst, increasing cis-selectivity to >81%[1]. Self-Validating Protocol: Run parallel 100 mL pilot reactions (one aqueous, one in toluene). Prior to work-up, sample the crude mixture for GC-FID analysis. The reaction is validated if the toluene batch demonstrates a cis:trans peak area ratio exceeding 4:1, confirming solvent-driven stereocontrol.

Q2: In our continuous fixed-bed synthesis using N-β-hydroxypropyl-1,2-propanediamine, we observe rapid catalyst deactivation. How can we maintain conversion rates? Causality: Catalyst deactivation in continuous flow processes typically stems from the accumulation of heavy polyamine oligomers that "coke" the active sites of the Cu-Cr-Fe/γ-Al2O3 catalyst[2]. Localized thermal spikes (hot spots) accelerate this polymerization. Self-Validating Protocol: Implement a step-down temperature gradient across the fixed bed and increase the hydrogen-to-amine feed ratio by 1.5x. The excess hydrogen acts as a thermodynamic sweep gas, desorbing heavy byproducts before they can polymerize. The intervention is validated when the effluent conversion rate stabilizes at >95% over a continuous 48-hour monitoring window.

Q3: When performing selective N-alkylation on the synthesized 2,6-dimethylpiperazine, we obtain an inseparable mixture of mono- and di-alkylated products. How do we achieve strict mono-substitution? Causality: The two secondary amines in 2,6-dimethylpiperazine possess distinct steric environments. The nitrogen flanked by the two methyl groups (N1) is sterically hindered, whereas the opposite nitrogen (N4) is highly nucleophilic[3]. However, aggressive electrophiles or elevated temperatures provide enough kinetic energy to overcome this steric barrier, leading to di-alkylation. Self-Validating Protocol: Utilize a stoichiometric deficit of the electrophile (0.90 equivalents) and maintain the reaction strictly between 0–5 °C. Validate the selectivity via TLC (Ninhydrin stain); the complete absence of a high-Rf di-alkylated spot confirms that the steric interference successfully directed the substitution exclusively to the unhindered nitrogen.

Standardized Operating Protocols (SOPs)

Protocol: Stereoselective Scale-Up Synthesis of cis-2,6-Dimethylpiperazine

This methodology leverages thermodynamic solvent effects to maximize the cis-isomer yield during the cyclization of diisopropanolamine[1].

Step 1: Reactor Preparation & Charging Charge a 5 L high-pressure stainless-steel autoclave with 1.0 kg of crude diisopropanolamine. Add 2.5 L of anhydrous toluene. Critical Step: Do not use aqueous solvents, as water severely degrades the stereoselectivity of the primary cyclization.

Step 2: Catalyst Loading Under a strict nitrogen blanket, introduce 100 g of activated Raney Nickel catalyst. Causality: Raney Nickel is highly pyrophoric and rapidly oxidizes in air; the nitrogen blanket preserves the active catalytic sites required for the dehydrogenation/amination cycle.

Step 3: Pressurization & Reaction Seal the reactor. Purge the headspace with hydrogen gas three times to displace residual nitrogen. Pressurize the vessel with anhydrous Ammonia (NH3) to 15 bar, followed by Hydrogen (H2) to a total pressure of 50 bar. Heat the mixture to 180 °C under continuous mechanical stirring (500 rpm) for 8 hours.

Step 4: Self-Validation Checkpoint Cool the reactor to 40 °C and safely vent the pressure. Extract a 1 mL aliquot of the organic layer, filter through a micro-syringe, and inject into a GC-MS. Validation: The protocol is successful if the chromatogram shows a >80% relative abundance of the cis-isomer. If the trans-isomer exceeds 20%, verify the anhydrous state of the toluene used.

Step 5: Work-up & Crystallization Filter the crude mixture through a Celite pad to remove the Raney Nickel. Perform an azeotropic distillation to strip the water generated during the cyclization. Add fresh toluene and cool the mixture to 0 °C to induce crystallization. Isolate the pure cis-2,6-dimethylpiperazine via vacuum filtration (Expected Melting Point: 113–114 °C)[1].

Quantitative Process Metrics

The following table summarizes the key thermodynamic and yield metrics across different scale-up methodologies, providing a baseline for process evaluation.

Synthesis ParameterToluene-Mediated CyclizationWater-Mediated CyclizationContinuous Fixed-Bed Process
Primary Precursor DiisopropanolamineDiisopropanolamineN-β-hydroxypropyl-1,2-propanediamine
Catalyst System Raney Nickel + NH3/H2Raney Nickel + NH3/H2Cu-Cr-Fe/γ-Al2O3
Solvent Environment Aromatic (Toluene)Aqueous (Water)Solvent-Free (Gas Phase)
cis-Selectivity 81% – 82%72%High
Overall Isolated Yield ~46%<40%N/A (Flow dependent)
Primary Scale-Up Challenge Azeotropic solvent removalHigh trans-isomer impurityCatalyst coking/deactivation

References

  • Process for the preparation of cis-2,6-dimethylpiperazine (DE19907829A1)
  • Synthesis and characterization of a novel coordination compound based on 2, 6-dimethylpiperazine Source: ResearchGate URL:[Link]

  • SELECTIVE N-SUBSTITUTION OF 2,6-DIMETHYLPIPERAZINE Source: Organic Preparations and Procedures International (Taylor & Francis) URL:[Link]

Sources

Optimization

improving solubility of 2,6-Dimethylpiperazine dihydrochloride for assays

Technical Support Center: Optimizing Solubility of 2,6-Dimethylpiperazine Dihydrochloride for Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solubility of 2,6-Dimethylpiperazine Dihydrochloride for Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2,6-Dimethylpiperazine dihydrochloride. This compound is a highly polar, water-soluble salt, but its unique ionic properties often lead to unexpected precipitation in high-throughput screening (HTS) environments or specific physiological buffers.

This guide bypasses generic advice to provide you with mechanistic causality, self-validating protocols, and actionable troubleshooting steps to ensure absolute data integrity in your assays.

Part 1: Physicochemical Profile & Solvation Dynamics

Understanding the thermodynamic relationship between your compound and its solvent is the first step in preventing assay failure. The table below summarizes the quantitative and qualitative solubility profile of 2,6-Dimethylpiperazine dihydrochloride across common laboratory solvent systems.

Solvent SystemSolubility StatusMechanistic Rationale
Ultrapure Water (ddH₂O) Highly Soluble (~410 mg/mL)Water's high dielectric constant and robust hydrogen-bonding network easily dissociate the strong ionic lattice of the dihydrochloride salt[1].
100% Anhydrous DMSO Poorly Soluble / InsolubleDMSO is a polar aprotic solvent. While it effectively solvates cations, it lacks the hydrogen-bond donating capability to stabilize small, hard chloride anions, leaving the crystal lattice intact[2].
Phosphate-Buffered Saline (PBS) Moderately Soluble (Conc. Dependent)PBS contains a high background chloride concentration (~137 mM). Introducing more chloride from the salt can suppress the compound's dissolution via the common ion effect[3].
Basic Aqueous Buffers (pH > 9.5) Poorly SolubleAt high pH, the piperazine core deprotonates into its neutral free base form, which lacks the ionic charge necessary for high aqueous solubility[4].

Part 2: Diagnostic Q&A (Troubleshooting)

Q1: Why does 2,6-Dimethylpiperazine dihydrochloride precipitate when I attempt to prepare a standard 10 mM stock in 100% anhydrous DMSO? A1: This is a classic solvation failure specific to hydrochloride salts. Dihydrochloride salts possess a highly stable ionic crystal lattice. While DMSO is an excellent solvent for neutral organic molecules, its aprotic nature means it cannot effectively solvate the dense chloride anion network[2]. The thermodynamic penalty of breaking the ionic lattice exceeds the solvation energy provided by DMSO, resulting in immediate precipitation.

Q2: My high-throughput screening (HTS) liquid handlers strictly require DMSO stocks. How can I bypass this incompatibility? A2: If your workflow mandates DMSO, you cannot use the dihydrochloride salt directly. You have two scientifically sound alternatives:

  • Procure the Free Base: Purchase the neutral free base form of 2,6-dimethylpiperazine, which dissolves readily in DMSO due to the absence of the chloride lattice.

  • In Situ Free-Basing: Add a stoichiometric amount of a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) to your DMSO suspension. The organic base will neutralize the hydrochloride salt, generating the DMSO-soluble free base of 2,6-dimethylpiperazine alongside a soluble DIPEA-HCl byproduct.

Q3: I successfully prepared an aqueous stock, but when I dilute it into my physiological assay buffer (pH 7.4), I get inconsistent enzymatic readouts. Is the compound precipitating? A3: Yes, you are likely experiencing micro-precipitation driven by the Common Ion Effect . Physiological buffers like PBS contain high concentrations of sodium chloride. According to Le Chatelier's principle, introducing additional chloride ions from your dihydrochloride stock into a chloride-rich buffer shifts the solubility equilibrium toward the solid state, suppressing the compound's solubility limit[3].

Q4: How does the pH of my assay buffer influence the solubility of this compound? A4: The piperazine ring has two distinct basic nitrogen centers with pKa values of approximately 5.35 and 9.73[4]. At a physiological pH of 7.4, 2,6-dimethylpiperazine exists predominantly as a highly soluble monocation. However, if your assay requires a basic pH (e.g., pH > 9.5), the molecule becomes fully deprotonated into its neutral free base form. This neutral form has significantly lower aqueous solubility and will precipitate if its concentration exceeds its specific solubility threshold.

Part 3: Mechanistic Visualizations

G Start 2,6-Dimethylpiperazine 2HCl Stock Preparation Q_HTS Is 100% DMSO Strictly Required? Start->Q_HTS WaterStock Prepare in ddH2O (Highly Soluble) Q_HTS->WaterStock No (Preferred) FreeBase Option 1: Purchase Free Base Form Q_HTS->FreeBase Yes InSitu Option 2: In Situ Free-Basing in DMSO Q_HTS->InSitu Yes (Must use salt)

Workflow for selecting the optimal solvent for 2,6-dimethylpiperazine dihydrochloride.

G Salt 2,6-Dimethylpiperazine 2HCl (Solid) Dissociation Dissociation in Buffer Salt->Dissociation Cation Protonated Piperazine (Soluble Cation) Dissociation->Cation Chloride Chloride Ions (Cl-) Dissociation->Chloride HighpH pH > 9.5 Cation->HighpH HighCl High Cl- Buffer (e.g., PBS) Common Ion Effect Chloride->HighCl Precipitation Micro-precipitation HighCl->Precipitation Suppresses Solubility FreeBase Neutral Free Base (Lower Aqueous Sol.) HighpH->FreeBase Deprotonation FreeBase->Precipitation If Conc. > Sol. Limit

Mechanistic pathway showing how high chloride buffers and high pH induce precipitation.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating 100 mM Aqueous Stock

Use this protocol for standard in vitro assays where aqueous dosing is permissible.

  • Weighing: Accurately weigh 18.71 mg of 2,6-Dimethylpiperazine dihydrochloride (MW = 187.11 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of sterile, endotoxin-free ultrapure water (ddH₂O).

  • Agitation: Vortex the solution vigorously for 30 seconds. The compound should dissolve almost instantaneously due to its high aqueous solubility[1].

  • Validation (Tyndall Test): Shine a red or green laser pointer horizontally through the tube. If the beam path is invisible, the solution is a true solution. If the beam path scatters light (Tyndall effect), micro-particulates remain; sonicate for 2 minutes.

  • Storage: Aliquot the 100 mM stock into 50 µL single-use volumes to prevent freeze-thaw degradation, and store at -20°C.

Protocol B: In Situ Free-Basing for DMSO-Mandated Workflows

Use this protocol ONLY if your liquid handler strictly requires DMSO and you cannot procure the free base form.

  • Suspension: Weigh 18.71 mg of 2,6-Dimethylpiperazine dihydrochloride into a glass vial. Add 900 µL of anhydrous DMSO. The compound will form a cloudy suspension[2].

  • Neutralization: Add 2.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA). For 100 µmoles of the salt, add 220 µmoles of DIPEA (~38.3 µL).

  • Equilibration: Vortex the mixture for 1 minute, then place it in a sonicating water bath at room temperature for 5 minutes. The DIPEA will strip the hydrochloride equivalents, generating the highly DMSO-soluble free base.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with anhydrous DMSO to achieve a 100 mM stock.

  • Validation Check: Ensure the solution is completely optically clear before loading it into your HTS acoustic dispenser or liquid handler.

References

  • PubChem - Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 (Details on 41% aqueous solubility and organic solvent insolubility). Available at:[Link]

  • PubMed (NIH) - Precaution on use of hydrochloride salts in pharmaceutical formulation (Analysis of the common ion effect suppressing solubility in chloride-rich buffers). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,6-Dimethylpiperazine in SPPS

Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of sterically hindered, privileged scaffolds into peptide backbones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of sterically hindered, privileged scaffolds into peptide backbones. The use of carbon-substituted piperazine pharmacophores, such as 2,6-dimethylpiperazine, is a highly effective strategy for restricting peptide conformation, enhancing proteolytic stability, and optimizing receptor affinity[1].

However, synthesizing these constrained peptidomimetics via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of steric and regiochemical hurdles[2]. In some cases, 2,6-dimethylpiperazine-substituted compounds have shown distinct cytotoxicity profiles, necessitating careful optimization and high-purity synthesis of the peptide sequence[3]. This guide is designed to deconstruct these issues, explain the underlying chemical causality, and provide field-proven, self-validating protocols to ensure your syntheses succeed.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing massive deletion sequences when coupling the next amino acid to the N1-terminus of 2,6-dimethylpiperazine?

Causality: 2,6-dimethylpiperazine is an unsymmetrical diamine in terms of its steric environment. The N1 nitrogen is flanked by two methyl groups (at the 2 and 6 positions), creating a severe steric shield. When you attempt to couple an incoming activated amino acid to this N1 position, the bulky methyl groups physically block the nucleophilic attack on the acylium intermediate. Standard room-temperature couplings (e.g., DIC/Oxyma) will typically stall at <30% yield. Solution: You must overcome the activation energy barrier using highly reactive uronium salts combined with thermal energy. Switching to HATU/DIPEA under microwave irradiation (75°C) utilizes the highly reactive 7-aza-hydroxybenzotriazole (HOAt) leaving group, which is small enough to penetrate the steric shield and drive the acylation to completion.

Q2: How do I prevent cross-linking or coupling to the wrong nitrogen when introducing 2,6-dimethylpiperazine?

Causality: Because the N4 nitrogen is unhindered (flanked only by CH₂ groups) and the N1 nitrogen is hindered, the two amines have vastly different nucleophilicities. If you introduce unprotected 2,6-dimethylpiperazine to a resin-bound peptide, the N4 position will react instantly. However, if excess reagents are present, the N1 position may also slowly react, leading to chain branching or cross-linking. Solution: Never use the unprotected diamine in SPPS. You must use an orthogonally protected building block, such as 1-Fmoc-4-Boc-2,6-dimethylpiperazine . The unhindered N4 position should be coupled to the growing peptide chain first. Once anchored, the Fmoc group at the hindered N1 position can be selectively removed for the difficult subsequent coupling.

Q3: My peptide chain is cleaving prematurely from the resin after coupling 2,6-dimethylpiperazine. What is happening?

Causality: Piperazine derivatives are notorious for inducing Diketopiperazine (DKP) formation. If 2,6-dimethylpiperazine is located at the C-terminus or the penultimate position (Position 2) of your peptide, deprotecting the Fmoc group of the subsequent amino acid generates a free amine. This amine can undergo an intramolecular nucleophilic attack on the ester linkage connecting the peptide to the resin. This forms a thermodynamically stable 6-membered DKP ring, permanently cleaving your peptide from the solid support. Solution: Utilize a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the trityl linker physically prevents the peptide backbone from adopting the cis-amide conformation required for the intramolecular DKP attack.

Q4: Fmoc deprotection of the N1 position seems incomplete. Is the standard 20% piperidine sufficient?

Causality: Just as acylation is hindered, the Fmoc group attached to the N1 position is shielded by the adjacent methyl groups. This restricts the approach of piperidine, significantly slowing down the base-catalyzed E1cb β-elimination mechanism required to remove the Fmoc protecting group. Solution: Enhance the basicity and kinetic profile of your deprotection cocktail. Incorporating 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) into the standard 20% piperidine/DMF solution provides a stronger, less sterically demanding base to initiate the proton abstraction.

Data Presentation: Coupling Reagent Optimization

To highlight the necessity of optimized conditions, the following table summarizes the quantitative performance of various coupling systems when attempting to acylate the hindered N1 position of 2,6-dimethylpiperazine.

Coupling SystemEquivalents (AA/Reagent/Base)Temp (°C)TimeExpected Yield (%)Epimerization Risk
DIC / OxymaPure 5 / 5 / 02524 h< 30%Low
PyBOP / DIPEA 5 / 5 / 102512 h40 - 50%Moderate
HATU / DIPEA 5 / 4.8 / 1075 (MW)15 min> 95% Moderate
BTC (Triphosgene) 3 / 1 / 8252 h> 90%High

Note: While BTC offers high yields at room temperature, the severe toxicity of triphosgene and high epimerization risk make microwave-assisted HATU the industry standard for this specific scaffold.

Mandatory Visualization: Workflow Diagram

The following diagram illustrates the logical progression of regioselective protection and SPPS integration to prevent the issues discussed above.

G N1 Unprotected 2,6-Dimethylpiperazine N2 Regioselective Protection (Boc at unhindered N4) N1->N2 N3 Fmoc Protection (Hindered N1) N2->N3 N4 Resin Loading & Fmoc Deprotection N3->N4 N5 Microwave-Assisted Coupling (HATU/DIPEA at N1) N4->N5

Caption: Workflow for the regioselective protection and SPPS integration of 2,6-Dimethylpiperazine.

Experimental Protocol: Microwave-Assisted N1-Acylation

This self-validating protocol ensures complete coupling to the hindered N1 position. It includes a specific analytical checkpoint (Chloranil test) because standard primary amine tests (like the Kaiser test) yield false negatives for secondary amines like piperazine derivatives.

Objective: Achieve >95% coupling efficiency at the sterically hindered N1 secondary amine. Scale: 0.1 mmol

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (bearing the N-terminal 2,6-dimethylpiperazine with the Fmoc group removed) in 3 mL of anhydrous DMF for 20 minutes. Drain completely.

  • Reagent Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 2 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 mmol, 10 eq) to the vial. Vortex for 60 seconds to pre-activate the amino acid, forming the highly reactive HOAt ester.

  • Coupling: Transfer the activated mixture to the resin in a microwave-safe SPPS vessel.

  • Microwave Irradiation: Heat the reaction vessel in a dedicated microwave peptide synthesizer at 75°C for exactly 15 minutes (Power limit: 25W to prevent solvent boiling).

  • Washing: Drain the reaction mixture. Wash the resin rigorously to remove urea byproducts: DMF (5 x 3 mL), followed by DCM (3 x 3 mL).

  • Self-Validation (Chloranil Test):

    • Procedure: Transfer a few resin beads to a glass tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes at room temperature.

    • Interpretation: A colorless or pale yellow bead indicates successful, complete coupling. A blue or green bead indicates unreacted secondary amines, necessitating a second coupling cycle before proceeding to the next deprotection step.

Sources

Optimization

Technical Support Center: Optimizing 2,6-Dimethylpiperazine C-N Coupling

Welcome to the Technical Support Center for C-N coupling of sterically hindered piperazines. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the functionalization of 2,6-dimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C-N coupling of sterically hindered piperazines. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the functionalization of 2,6-dimethylpiperazine .

Because of the two methyl groups flanking the secondary amines, this substrate presents significant steric bulk. This steric hindrance raises the activation energy required for nucleophilic attack and complicates catalytic intermediate stability. To achieve high yields, you cannot simply apply standard piperazine protocols; the thermodynamics and kinetics of the system demand highly optimized conditions.

Below, you will find our comprehensive, causality-driven troubleshooting guide, validated experimental protocols, and mechanistic FAQs.

Workflow: Selecting the Right Coupling Strategy

Before diving into troubleshooting, ensure you are using the correct reaction pathway for your aryl halide.

DecisionTree Start Aryl Halide Substrate CheckEWG Has strong EWG ortho/para to Halide? Start->CheckEWG BHA Buchwald-Hartwig (Pd cat, RuPhos, NaOtBu) CheckEWG->BHA No HalideCheck Is it Aryl Fluoride? CheckEWG->HalideCheck Yes SNAr SNAr Pathway (DMSO, K2CO3, 95-120°C) OptimizeBHA Use Pd2(dba)3 / tBu3PH+BF4- or RuPhos BHA->OptimizeBHA Steric Hindrance Requires Bulky Ligand HalideCheck->SNAr Yes (Ideal) HalideCheck->BHA No (Cl, Br, I)

Caption: Decision matrix for determining the optimal C-N coupling pathway for 2,6-dimethylpiperazine.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction failing with 2,6-dimethylpiperazine when the exact same conditions worked for unsubstituted piperazine? A: The failure is purely kinetic. The flanking methyl groups at the 2- and 6-positions create a severe steric shield around the nitrogen lone pair. This bulk drastically increases the activation energy required to form the intermediate Meisenheimer complex. To overcome this, you must increase the thermal energy (heating to 95–120 °C) and stabilize the transition state by strictly using a dipolar aprotic solvent like DMSO or NMP [1].

Q2: I am observing a lot of unreacted aryl bromide in my Buchwald-Hartwig amination. Should I increase the catalyst loading? A: Increasing catalyst loading rarely solves this issue; the problem usually lies in the ligand's cone angle and electronic properties. Because 2,6-dimethylpiperazine is bulky, the intermediate Pd(II)-amido complex struggles to undergo reductive elimination. If reductive elimination is too slow, the catalyst resting state shifts, leading to β-hydride elimination or catalyst decay. You must use a bulky, electron-rich phosphine ligand (such as RuPhos or tBu3​PH+BF4−​ ) which physically forces the palladium center to eject the product and regenerate the Pd(0) active species [3].

Q3: How do I prevent double addition (diarylation) when using SNAr? A: Fortunately, 2,6-dimethylpiperazine acts as its own steric block against over-arylation. Once mono-arylated, the remaining secondary amine is heavily shielded by the adjacent methyl group and the newly added aryl bulk. However, to ensure exclusive mono-arylation, use an excess of the amine (1.5 to 3.0 equivalents) and maintain strict temperature control.

Section 2: Troubleshooting Matrix & Data Presentation

When optimizing your reaction, reference the following comparative matrix to adjust your parameters systematically.

ParameterSNAr OptimizationBuchwald-Hartwig Optimization
Ideal Substrate Aryl fluorides with ortho/para EWG (-CN, -NO2)Unactivated Aryl bromides, chlorides, or iodides
Solvent Choice DMSO or NMP (Crucial for Meisenheimer stabilization)Toluene or 1,4-Dioxane (Non-polar prevents side reactions)
Temperature 95 °C – 120 °C80 °C – 110 °C
Base Required K2​CO3​ or DIPEA (1.5 - 2.0 eq) NaOtBu or Cs2​CO3​ (1.5 - 2.0 eq)
Catalyst/Ligand None required Pd2​(dba)3​ (5 mol%) + tBu3​PH+BF4−​ (10 mol%)
Common Failure Incomplete conversion (Fix: Increase temp/amine eq)Catalyst poisoning (Fix: Degas solvent, switch to RuPhos)
Expected Yield 80% – 95% [1]65% – 85% [2]
Section 3: Validated Experimental Protocols

Every protocol described here is a self-validating system. If you follow the stoichiometry and environmental controls exactly, the causality of the chemical mechanism guarantees high conversion.

Protocol A: High-Temperature SNAr Coupling [1]

Use this protocol when coupling with electron-deficient fluoroaromatics.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 mmol) and anhydrous K2​CO3​ (1.5 mmol, 207 mg).

  • Amine Addition: Add cis-2,6-dimethylpiperazine (1.5 mmol, 171 mg). Note: The cis-isomer is typically preferred in medicinal chemistry as it is a meso compound, avoiding complex diastereomeric mixtures.

  • Solvation: Add 3.0 mL of anhydrous DMSO. Cap the vial under a nitrogen atmosphere.

  • Heating: Heat the reaction block to 110 °C. Stir vigorously for 18–24 hours. Mechanistic Check: The solution may darken; this is normal DMSO decomposition at high heat and does not affect the product.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (3 x 10 mL) to completely remove DMSO. Extract the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Sterically-Driven Buchwald-Hartwig Amination[2, 3]

Use this protocol for unactivated or electron-rich aryl bromides/chlorides.

  • Glovebox/Schlenk Setup: To a flame-dried Schlenk flask under argon, add the aryl bromide (1.0 mmol), Pd2​(dba)3​ (0.05 mmol, 45 mg), and tBu3​PH+BF4−​ (0.10 mmol, 29 mg).

  • Base & Amine: Add sodium tert-butoxide ( NaOtBu ) (1.5 mmol, 144 mg) and cis-2,6-dimethylpiperazine (1.2 mmol, 137 mg).

  • Solvation: Inject 4.0 mL of anhydrous, degassed Toluene.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Pd0->OA Ar-X PdII Pd(II) Aryl Complex OA->PdII Amine Amine Coordination (Steric Clash!) PdII->Amine 2,6-Dimethyl- piperazine Deprot Deprotonation by Base Amine->Deprot RE Reductive Elimination Deprot->RE Bulky Ligand Accelerates RE->Pd0 Product

Caption: Buchwald-Hartwig catalytic cycle emphasizing the steric bottleneck at the amine coordination step.

References
  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF ACS Publications[Link]

  • Small Molecule Antagonists of the Nuclear Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer ACS Medicinal Chemistry Letters[Link]

  • Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors Bioorganic & Medicinal Chemistry Letters (NIH Public Access)[Link]

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with 2,6-Dimethylpiperazine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving 2,6-Dimethylpiperazine. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve common catalytic challenges, ensuring the integrity and efficiency of your experimental workflows.

Introduction: The Challenge of 2,6-Dimethylpiperazine in Catalysis

2,6-Dimethylpiperazine is a valuable building block in pharmaceutical synthesis. However, its structure as a cyclic secondary diamine presents unique challenges in catalytic processes. The nitrogen atoms can interact strongly with metal catalysts, potentially leading to deactivation. This guide will explore the mechanisms of catalyst poisoning specific to this substrate and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when encountering issues in reactions involving 2,6-Dimethylpiperazine.

Q1: My reaction is sluggish or has completely stalled. How do I know if catalyst poisoning is the culprit?

A1: Sluggish or stalled reactions are classic indicators of catalyst deactivation. Look for these signs:

  • Formation of a Precipitate: The appearance of a black precipitate, commonly known as palladium black in Pd-catalyzed reactions, suggests that the active metal has aggregated and fallen out of the catalytic cycle.

  • Incomplete Conversion: Even with extended reaction times or increased temperature, the conversion of starting materials plateaus.

  • Color Change: An unexpected color change in the reaction mixture can indicate a change in the oxidation state of the metal catalyst or the formation of inactive complexes.

  • Reproducibility Issues: Reactions that previously worked well suddenly fail under the same conditions.

Substrate-related inhibition is a strong possibility with N-heterocyclic compounds like 2,6-dimethylpiperazine. The lone pair of electrons on the nitrogen atoms can coordinate to the metal center of the catalyst, forming stable, inactive complexes[1].

Q2: What are the most likely sources of catalyst poisons in my reaction?

A2: Catalyst poisons can be introduced from various sources. The primary suspects in reactions with 2,6-Dimethylpiperazine are:

  • The Substrate Itself: As a secondary amine, 2,6-dimethylpiperazine can act as a ligand, strongly coordinating to the catalyst's active sites and inhibiting further reactivity[1].

  • Impurities in Reagents: Commercial 2,6-dimethylpiperazine may contain impurities from its synthesis, such as unreacted starting materials or byproducts, that can poison the catalyst. Common poisons for palladium and nickel catalysts include sulfur compounds, other nitrogen heterocycles, and halides[1].

  • Solvents and Atmosphere: Water or oxygen can lead to the formation of inactive metal hydroxides or oxides. Ensure solvents are anhydrous and the reaction is performed under an inert atmosphere[2][3].

  • Reaction Byproducts: The reaction itself can generate species that inhibit the catalyst. For instance, in reductive aminations, the formation of secondary and tertiary amine byproducts can sometimes contribute to catalyst deactivation[4][5].

Q3: I'm using a Palladium catalyst. Are there any specific considerations for this metal?

A3: Yes, palladium catalysts are particularly susceptible to poisoning by certain functional groups. In the context of reactions with 2,6-Dimethylpiperazine, be mindful of:

  • Strong Coordination: The nitrogen atoms of the piperazine ring can coordinate strongly to the palladium center, potentially displacing other necessary ligands and halting the catalytic cycle.

  • Reductive Aggregation: The active Pd(0) species can be prone to aggregation into inactive palladium black, especially at elevated temperatures or in the presence of certain reagents[3].

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the palladium catalyst can themselves degrade under harsh reaction conditions.

Q4: I'm using Raney® Nickel for a reductive amination. What are the common pitfalls?

A4: Raney® Nickel is a robust catalyst but is not immune to deactivation. Key considerations include:

  • Chemisorption of Reactants: In nitrile hydrogenations, which can be a route to amines, strong chemisorption of the nitrile group can block active sites[4][5].

  • Solvent-Induced Poisoning: If using ethanol as a solvent, be aware that it can oxidize to acetaldehyde, which is a known poison for Raney® Nickel[6].

  • Fouling by Oligomers: Side reactions can lead to the formation of oligomeric byproducts that coat the catalyst surface, blocking access to the active sites[5].

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific catalyst poisoning scenarios.

Scenario 1: Sudden Drop in Catalytic Activity

A sudden cessation of reactivity often points to the introduction of a potent catalyst poison.

Diagnostic Workflow:

A Sudden Drop in Activity B Analyze Reagent Purity A->B Suspect acute poisoning D Run a Control Reaction B->D If purity is questionable C Check for Atmospheric Leaks C->D If setup is suspect E Identify the Poison Source D->E If control is successful F Purify Reagents E->F If poison is in reagents G Improve Inert Atmosphere Technique E->G If poison is atmospheric

Caption: Troubleshooting workflow for a sudden drop in catalyst activity.

Causality and Actionable Steps:

  • Reagent Purity Analysis: Impurities are a primary cause of acute catalyst poisoning.

    • Action: Analyze your 2,6-Dimethylpiperazine and other reagents for common catalyst poisons like sulfur or other nitrogen-containing compounds. Consider purifying a small batch of your starting materials and rerunning the reaction as a control experiment[2].

  • Inert Atmosphere Integrity: Oxygen and moisture can rapidly deactivate many catalysts[3].

    • Action: Ensure all glassware is oven-dried and cooled under an inert gas stream. Use anhydrous, degassed solvents. Check all seals and connections in your reaction setup for potential leaks.

  • Control Experiment: A control reaction with fresh, high-purity reagents is the gold standard for diagnosing poisoning.

    • Action: Set up a small-scale reaction using a fresh bottle of 2,6-Dimethylpiperazine, freshly purified solvent, and a new batch of catalyst. If this reaction proceeds as expected, it confirms that one of your original reagents was contaminated.

Scenario 2: Gradual Decline in Catalyst Performance Over Time or in Recycle Runs

A slow loss of activity suggests a more subtle deactivation mechanism, such as fouling or slow poisoning.

Diagnostic Workflow:

A Gradual Decline in Activity B Analyze Spent Catalyst A->B Suspect fouling or slow poisoning E Identify Deactivation Mechanism B->E C Monitor Reaction Byproducts C->E D Evaluate Reaction Conditions G Optimize Reaction Parameters D->G F Implement Catalyst Regeneration E->F

Caption: Troubleshooting workflow for a gradual decline in catalyst activity.

Causality and Actionable Steps:

  • Spent Catalyst Analysis: Characterizing the used catalyst can provide direct evidence of the deactivation mechanism.

    • Action: Utilize surface analysis techniques to examine the spent catalyst.

      • X-ray Photoelectron Spectroscopy (XPS): Can identify the presence of poisons on the catalyst surface and changes in the metal's oxidation state[7][8].

      • Temperature Programmed Reduction (TPR): Can reveal changes in the reducibility of the catalyst, which is often affected by poisoning[9].

      • Inductively Coupled Plasma (ICP) analysis: Can detect the presence of metallic poisons[10].

  • Byproduct Analysis: The formation of high molecular weight byproducts can lead to fouling.

    • Action: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the reaction mixture for the presence of oligomers or polymers that could be coating the catalyst surface[11].

  • Reaction Condition Optimization: Suboptimal conditions can accelerate catalyst deactivation.

    • Action: Systematically vary reaction parameters such as temperature, pressure, and reactant concentrations. Higher temperatures can sometimes lead to catalyst sintering or ligand degradation[2].

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to catalyst health and regeneration.

Protocol 1: General Procedure for Catalyst Regeneration (Palladium on Carbon)

This protocol is a general guideline for regenerating a Pd/C catalyst that has been deactivated by organic fouling or poisoning by certain functional groups.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol or another suitable organic solvent

  • Dilute aqueous solution of a reducing agent (e.g., hydrazine hydrate or formaldehyde)[12]

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Washing: a. Carefully filter the deactivated catalyst from the reaction mixture. b. Wash the catalyst cake multiple times with deionized water to remove any water-soluble impurities and inorganic salts[12]. c. Subsequently, wash the catalyst with a suitable organic solvent (e.g., methanol) to remove adsorbed organic species. d. Dry the washed catalyst under vacuum.

  • Reduction: a. Suspend the washed and dried catalyst in deionized water or a suitable solvent. b. Under an inert atmosphere, heat the suspension to a moderate temperature (e.g., 40-60°C). c. Slowly add a dilute solution of the reducing agent (e.g., 5-10% hydrazine hydrate) to the suspension with vigorous stirring. d. Continue stirring for 1-2 hours at the elevated temperature to ensure complete reduction of any oxidized palladium species back to active Pd(0).

  • Final Washing and Drying: a. Filter the regenerated catalyst. b. Wash the catalyst thoroughly with deionized water to remove any residual reducing agent and byproducts. c. Wash again with an organic solvent like methanol. d. Dry the regenerated catalyst under vacuum. The catalyst should be stored under an inert atmosphere.

Self-Validation:

  • Compare the activity of the regenerated catalyst with that of a fresh catalyst in a small-scale test reaction.

  • Characterize the regenerated catalyst using techniques like XPS or TPR to confirm the removal of poisons and the restoration of the active metal sites.

Protocol 2: Proactive Catalyst Health Monitoring

This workflow outlines a proactive approach to monitor the health of your catalyst throughout a research campaign.

A Start of Campaign B Characterize Fresh Catalyst (Baseline) A->B C Run Reaction & Monitor Performance B->C D Periodic Sampling of Catalyst C->D E Analyze Sampled Catalyst D->E F Compare to Baseline E->F F->C No significant change G Investigate Deviations F->G Significant change detected H Adjust Process or Regenerate G->H H->C

Caption: Workflow for proactive catalyst health monitoring.

Detailed Steps:

  • Establish a Baseline: Before starting a series of reactions, characterize a sample of the fresh catalyst using techniques like XPS, TPR, and BET surface area analysis. This will serve as your reference point.

  • Monitor Reaction Kinetics: Keep detailed records of reaction times, conversion rates, and yields for each run. A gradual increase in reaction time or a decrease in yield can be an early indicator of deactivation.

  • Periodic Catalyst Sampling: If your reaction setup allows, carefully extract a small, representative sample of the catalyst at regular intervals (e.g., after every few runs).

  • Analyze Sampled Catalyst: Subject the sampled catalyst to the same characterization techniques used to establish the baseline.

  • Compare and Diagnose: Compare the analytical data from the used catalyst to the baseline data.

    • A decrease in surface area may indicate sintering or fouling.

    • The appearance of new elements in XPS spectra points to poisoning.

    • A shift in the reduction temperature in TPR profiles can also indicate poisoning or changes in the metal-support interaction[9].

  • Take Corrective Action: Based on your findings, you can make informed decisions to either adjust your reaction conditions to mitigate deactivation or implement a regeneration protocol before the catalyst's performance degrades significantly.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Available at: [Link]

  • How to Detect Catalyst Poisoning with Temperature Programmed Reduction. (2026, March 8). Available at: [Link]

  • Catalyst Poisoning Testing. Intertek. Available at: [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed. Available at: [Link]

  • Analysis of Catalysts. tascon.eu. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008, March 13). Journal of the American Chemical Society. Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 14). MDPI. Available at: [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012, May 1). Chromatography Online. Available at: [Link]

  • CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method. Google Patents.
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 14). MDPI. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Request PDF. Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. R Discovery. Available at: [Link]

  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019, August 29). Semantic Scholar. Available at: [Link]

  • 2,6-Dimethylpiperazine. Kubochem. Available at: [Link]

  • Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 11). ResearchGate. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021, February 22). ACS Publications. Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 14). Semantic Scholar. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Available at: [Link]

  • US3187047A - Reductive amination of ketones. Google Patents.
  • US3896051A - Method of reactivation of raney nickel. Google Patents.
  • Deactivation and regeneration of Raney-Ni catalyst during multiphase dehydrogenation of cyclohexane. Request PDF. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • Ph.D. Thesis - IS MUNI. Masaryk University. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • US2580221A - Catalytic dehydrogenation of piperazine to pyrazine. Google Patents.
  • Reductive amination of piperazine. (2024, October 24). Reddit. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. Request PDF. Available at: [Link]

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.
  • Methods for the catalytic synthesis of piperazine. (2022). ResearchGate. Available at: [Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. (2020, April 23). PMC. Available at: [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available at: [Link]

Sources

Optimization

workup procedure for 2,6-Dimethylpiperazine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the workup and isolation of low-molecular-weight, highly polar amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the workup and isolation of low-molecular-weight, highly polar amines.

Working with 2,6-Dimethylpiperazine requires a deep understanding of its physicochemical properties. Because it is a highly basic, water-miscible secondary diamine, standard organic extraction protocols often lead to dismal yields or complete product loss. This guide is designed to replace trial-and-error with field-proven, mechanistically grounded solutions.

Part 1: Quantitative Data Summary

To troubleshoot a workup, you must first understand the physical constants governing the molecule's behavior in solution. Below is a summary of the critical physical properties of 2,6-Dimethylpiperazine that dictate our extraction strategies[1][2].

PropertyValueWorkup Implication
Molecular Weight 114.19 g/mol Low molecular weight contributes to high volatility.
Boiling Point 131 – 132 °CProne to sublimation/co-distillation under vacuum.
pKa (Predicted) ~9.38Requires highly alkaline conditions (pH > 12) for free-basing.
Water Solubility MiscibleResists partitioning into standard organic solvents.
LogP (Predicted) ~0.0 to -0.3Highly hydrophilic; requires "salting out" for extraction.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why is my isolated yield of 2,6-Dimethylpiperazine so low after a standard aqueous extraction? The Causality: 2,6-Dimethylpiperazine is a highly polar, water-miscible diamine[2]. With a pKa of approximately 9.38[1], it remains partially protonated (and thus entirely water-soluble) even at moderately basic pH levels. Furthermore, its extensive hydrogen-bonding network means it has a remarkably poor partition coefficient in standard organic solvents like pure dichloromethane (DCM) or ethyl acetate. The Solution: You must force the partition. First, adjust the aqueous phase to a pH > 12 using 6M NaOH to fully deprotonate both amine centers. Second, saturate the aqueous layer with NaCl or K₂CO₃ ("salting out") to drastically decrease the aqueous solubility of the organic solute. Finally, abandon pure DCM. Use a mixed solvent system such as DCM/Isopropanol (3:1 v/v) [3]. The isopropanol acts as a hydrogen-bond disruptor, breaking the hydration shell around the diamine and pulling it into the organic phase.

Q2: I had a good crude mass before concentration, but lost my product during rotary evaporation. What happened? The Causality: 2,6-Dimethylpiperazine has a relatively low boiling point of 131–132 °C at atmospheric pressure[2]. When subjected to high vacuum (e.g., < 20 mbar) and elevated water bath temperatures (> 40 °C) during rotary evaporation, the free base readily sublimes or forms an azeotrope with residual water and solvents, pulling your product directly into the solvent trap. The Solution: If you must isolate the free base, keep the rotary evaporator water bath strictly below 30 °C and do not drop the pressure below 50 mbar. However, the most robust field-proven solution is to trap the volatile amine by converting it into a stable dihydrochloride salt prior to evaporation[3]. The resulting salt is entirely non-volatile and can be dried aggressively under high vacuum without mass loss.

Q3: My N-alkylation reaction workup resulted in a stubborn emulsion. How do I break it? The Causality: Partially substituted piperazines (e.g., mono-alkylated 2,6-dimethylpiperazines) act as amphiphilic surfactants. When vigorously mixed with water and organic solvents, they lower the interfacial tension, creating highly stable emulsions. The Solution: Prevention is key—do not shake the separatory funnel vigorously; use a gentle inversion technique. To break an existing emulsion, add saturated brine to increase the ionic strength of the aqueous layer, which forces the organic droplets to coalesce. If a fine precipitate is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Part 3: Experimental Protocols

Protocol A: Optimized Free-Base Extraction (Mixed Solvent Method)

Use this protocol when the free base is strictly required for the subsequent synthetic step.

  • Basification: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask. Place in an ice-water bath. Slowly add 6M NaOH dropwise under stirring until the pH reaches >12 (verify with pH test strips).

  • Salting Out: Add solid NaCl (or K₂CO₃ for extra basicity) to the aqueous mixture until saturation is reached and undissolved salt remains visible at the bottom.

  • Mixed Extraction: Transfer to a separatory funnel. Extract the aqueous phase with a 3:1 (v/v) mixture of Dichloromethane and Isopropanol. Use 3 x 50 mL of the mixed solvent per 100 mL of aqueous phase[3][4].

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Careful Concentration: Concentrate the filtrate on a rotary evaporator. Critical: Maintain the water bath at ≤ 30 °C and the vacuum pressure at ≥ 50 mbar to prevent product sublimation.

Protocol B: Dihydrochloride Salt Isolation (Precipitation Method)

Use this protocol for long-term storage or to prevent product loss due to volatility.

  • Initial Workup: Follow Steps 1 and 2 from Protocol A to basify and salt out the aqueous layer.

  • Standard Extraction: Extract the aqueous phase with pure DCM or Ethyl Acetate (3 x 50 mL). (Note: Isopropanol is omitted here to prevent solubilizing the final salt).

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter into a round-bottom flask.

  • Salt Formation: Place the flask in an ice bath. Under vigorous stirring, slowly add 2.2 equivalents of a 4M HCl in dioxane solution[3]. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Isolate the dihydrochloride salt via vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum.

Part 4: Workup Decision Workflow

Workflow for the isolation of 2,6-Dimethylpiperazine as a free base or dihydrochloride salt.

References

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile National Institutes of Health (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: cis- vs. trans-2,6-Dimethylpiperazine

As drug discovery programs increasingly rely on substituted piperazines to modulate physicochemical properties and target binding, understanding the subtle stereochemical nuances of these building blocks is paramount. 2,...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on substituted piperazines to modulate physicochemical properties and target binding, understanding the subtle stereochemical nuances of these building blocks is paramount. 2,6-Dimethylpiperazine is a privileged scaffold, yet its reactivity is fundamentally dictated by its stereoisomerism.

This guide provides an in-depth, objective comparison of the cis and trans isomers of 2,6-dimethylpiperazine, analyzing how their distinct conformational topographies govern their reactivity, particularly in N-alkylation and N-acylation workflows.

Conformational Dynamics and Steric Causality

The reactivity divergence between the two isomers is rooted entirely in their three-dimensional chair conformations.

  • cis-2,6-Dimethylpiperazine (Meso): In its lowest-energy chair conformation, both methyl groups at the C2 and C6 positions occupy equatorial positions[1]. This diequatorial arrangement minimizes 1,3-diaxial interactions. Consequently, the lone pairs on the adjacent secondary nitrogen atoms remain sterically accessible, allowing for unhindered nucleophilic attack trajectories.

  • trans-2,6-Dimethylpiperazine (Racemic): The trans isomer forces one methyl group into an axial position while the other remains equatorial[1]. The axial methyl group creates severe steric bulk directly above (or below) the plane of the piperazine ring. This steric encumbrance effectively blocks the approach of electrophiles to the adjacent nitrogen atom, drastically altering reaction kinetics and regioselectivity[2].

ConformationalReactivity Cis cis-Isomer (Diequatorial Methyls) Electrophile Electrophile (e.g., Benzoyl Chloride) Cis->Electrophile Unhindered N-lone pair Trans trans-Isomer (Axial-Equatorial Methyls) Trans->Electrophile 1,3-Diaxial block HighYield Rapid N-Acylation (High Yield, Predictable) Electrophile->HighYield cis pathway LowYield Steric Hindrance (Sluggish, Regioselective) Electrophile->LowYield trans pathway

Conformational influence on electrophilic substitution pathways.

Reactivity Profiling: Quantitative Comparison

When subjected to identical electrophilic conditions, the cis and trans isomers exhibit vastly different kinetic profiles. In the synthesis of complex pharmaceutical intermediates (such as HIV-1 attachment inhibitors), the cis isomer is often preferred because it yields predictable, high-conversion acylation products[2]. Conversely, the trans isomer requires harsher conditions or specialized catalysts to achieve similar conversions, though its steric hindrance can be leveraged for highly regioselective mono-substitutions[3].

Thermodynamically, the cis isomer is more stable. In industrial synthesis, mixtures of diisopropanolamine and ammonia are catalytically cyclized to form predominantly the cis isomer. Any residual trans isomer can be actively isomerized into the cis form by applying temperatures exceeding 180 °C in the presence of a metal catalyst[4].

Table 1: Comparative Physicochemical and Reactivity Parameters
Parametercis-2,6-Dimethylpiperazinetrans-2,6-Dimethylpiperazine
Stereochemistry Meso (R,S)Racemic (R,R / S,S)
Lowest Energy Chair Diequatorial methylsAxial-Equatorial methyls
Nitrogen Steric Environment Unhindered (Open trajectory)Highly hindered (Axial block)
Relative Acylation Kinetics FastSlow
Thermodynamic Stability High (Favored product)Lower (Isomerizes to cis at >180°C)
1H-NMR Signature Equivalent methylene/methine protonsNon-equivalent protons (Restricted flip)

Experimental Validation: Self-Validating Acylation Protocol

To objectively measure the kinetic reactivity difference between the two isomers, we utilize a sub-stoichiometric mono-benzoylation workflow. By intentionally using a limiting reagent (0.95 equivalents of benzoyl chloride), we create a competitive environment that highlights the kinetic disparity without over-saturating the system[2].

This protocol is a self-validating system: by quantifying the unreacted starting material, the mono-acylated product, and the di-acylated product via LC-MS, the mass balance is closed, directly proving the steric effects.

Step-by-Step Methodology: Kinetic Mono-Benzoylation

Rationale: Conducting the reaction at 0 °C with a mild base prevents thermodynamic equilibration, ensuring the product distribution strictly reflects the kinetic accessibility of the piperazine nitrogen atoms.

  • Substrate Preparation: Prepare two separate, rigorously dried round-bottom flasks. To Flask A, add 1.0 mmol of cis-2,6-dimethylpiperazine. To Flask B, add 1.0 mmol of trans-2,6-dimethylpiperazine.

  • Solvation & Basification: Dissolve each isomer in 5.0 mL of anhydrous Tetrahydrofuran (THF). Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to each flask to act as an acid scavenger.

  • Temperature Control: Submerge both flasks in an ice-water bath and allow them to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve 0.95 mmol of Benzoyl Chloride in 1.0 mL of anhydrous THF. Add this solution dropwise to each flask over exactly 5 minutes using a syringe pump to prevent localized concentration spikes.

  • Reaction & Quenching: Stir the reactions at 0 °C for exactly 30 minutes. Quench the reactions by adding 1.0 mL of Methanol (MeOH) to consume any unreacted acid chloride[2].

  • Workup & Analysis: Evaporate the volatiles under reduced pressure. Re-dissolve the crude mixture in an acetonitrile/water matrix and analyze via quantitative LC-MS (UV detection at 254 nm).

Expected Outcomes:

  • Flask A (cis): High yield (>85%) of the mono-benzoylated product, with minor amounts of di-benzoylated byproduct.

  • Flask B (trans): Significant recovery of unreacted starting material and a lower yield of the mono-benzoylated product, validating the kinetic suppression caused by the axial methyl group.

ExperimentalWorkflow Step1 1. Isomer Isolation (Equimolar cis & trans in THF) Step2 2. Kinetic Acylation (0.95 eq Benzoyl Chloride, DIPEA, 0°C) Step1->Step2 Step3 3. Reaction Quenching (Methanol addition at 30 min) Step2->Step3 Step4 4. Quantitative LC-MS (Mass Balance & Yield Calculation) Step3->Step4

Self-validating experimental workflow for kinetic reactivity profiling.

Analytical Differentiation (NMR Signatures)

Before executing any reactivity studies, verifying the isomeric purity of the starting material is critical. 1H-NMR spectroscopy provides an unambiguous method for differentiating the two isomers based on their conformational freedom.

  • The cis Signature: Because the cis isomer strongly favors the diequatorial conformation, the molecule possesses a plane of symmetry. Furthermore, rapid ring flipping (though less necessary since the diequatorial state is heavily favored) averages the signals. This results in equivalent methylene protons and equivalent methine protons across the ring[1].

  • The trans Signature: The trans isomer cannot place both methyl groups in equatorial positions simultaneously. The severe steric interaction of an axial methyl group restricts the rapid flipping between chair conformations. This restriction breaks the symmetry, translating into distinct, non-equivalent proton signals: an axial methine proton, an axial methylene proton, and an equatorial methylene proton[1]. Furthermore, in complex reactions like phosphonylation, the trans isomer yields complex AB spin systems in 31P-NMR due to the nonequivalence of the substituted moieties, whereas the cis isomer yields simpler spectra[3].

References

  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. nih.gov. Available at:[Link]

  • Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. ovid.com. Available at:[Link]

  • Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. mdpi.com. Available at:[Link]

  • Method for producing cis-2,6-dimethylpiperazine. google.com.

Sources

Validation

The Strategic Advantage of (2R,6R)-2,6-Dimethylpiperazine in Asymmetric Synthesis: A Comparative Guide

In the landscape of asymmetric synthesis, the quest for robust and highly selective chiral auxiliaries is a continuous endeavor. For researchers, scientists, and drug development professionals, the choice of auxiliary ca...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the quest for robust and highly selective chiral auxiliaries is a continuous endeavor. For researchers, scientists, and drug development professionals, the choice of auxiliary can be a pivotal decision that dictates the efficiency and stereochemical outcome of a synthetic route. While the venerable Evans oxazolidinones and other auxiliaries have long been staples in the synthetic chemist's toolkit, this guide illuminates the distinct advantages of a less conventional yet powerful alternative: (2R,6R)-2,6-dimethylpiperazine. Through a detailed comparative analysis, supported by experimental data and protocols, we will explore the unique benefits this C2-symmetric diamine offers in the stereoselective synthesis of chiral molecules.

The C2-Symmetric Advantage: A Structural Overview

(2R,6R)-2,6-Dimethylpiperazine is a chiral, non-racemic cyclic diamine possessing a C2 axis of symmetry. This structural feature is paramount to its efficacy as a chiral auxiliary. The two stereogenic centers, both in the (R) configuration (or (S,S) for its enantiomer), create a well-defined and rigid chiral environment upon acylation with a prochiral substrate. The two methyl groups occupy pseudo-axial positions in the preferred chair conformation of the piperazine ring, effectively shielding one face of the enolate derived from the N-acyl derivative. This steric hindrance is the cornerstone of its ability to induce high levels of diastereoselectivity in subsequent reactions.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Performance Analysis: 2,6-Dimethylpiperazine vs. Established Auxiliaries

To truly appreciate the advantages of 2,6-dimethylpiperazine, a direct comparison with widely used chiral auxiliaries is essential. The following data, compiled from various studies, highlights its performance in key asymmetric transformations.

Asymmetric Alkylation of Carboxylic Acid Derivatives

The asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The diastereoselectivity and yield of this reaction are critical metrics for evaluating a chiral auxiliary's performance.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e. %)Yield (%)Reference
(2R,6R)-2,6-Dimethylpiperazine Benzyl bromide>9885[1][2]
(2R,6R)-2,6-Dimethylpiperazine Methyl iodide9692[1]
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl) Benzyl bromide>9988[3][4]
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl) Methyl iodide9790[4]
Pseudoephedrine Benzyl bromide>9589[3]
Pseudoephedrine Methyl iodide>9591[3]

As the data indicates, (2R,6R)-2,6-dimethylpiperazine consistently delivers excellent diastereoselectivity, comparable to the highly regarded Evans' auxiliaries and pseudoephedrine. The high yields further underscore its practical utility. The C2-symmetric nature of the piperazine derivative creates a highly ordered transition state, effectively discriminating between the two faces of the enolate.

Caption: Simplified transition state model for electrophilic attack.

Experimental Protocols: A Practical Guide

The true value of a chiral auxiliary lies in its practical application. Here, we provide detailed, step-by-step methodologies for the key stages of using (2R,6R)-2,6-dimethylpiperazine.

Attachment of the Chiral Auxiliary

Objective: To form the N-acyl piperazine derivative from a carboxylic acid.

Materials:

  • (2R,6R)-2,6-Dimethylpiperazine

  • Carboxylic acid (e.g., propanoic acid)

  • DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-dimethylaminopyridine) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and (2R,6R)-2,6-dimethylpiperazine (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Diastereoselective Alkylation

Objective: To introduce an alkyl group at the α-position of the N-acyl piperazine.

Materials:

  • N-Acyl-(2R,6R)-2,6-dimethylpiperazine

  • LDA (Lithium diisopropylamide) or LHMDS (Lithium bis(trimethylsilyl)amide)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyl piperazine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of LDA (1.1 eq) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Determine the diastereomeric ratio of the crude product by 1H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and recover the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(2R,6R)-2,6-dimethylpiperazine

  • Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Dissolve the alkylated N-acyl piperazine (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add LiOH (4.0 eq).

  • Slowly add 30% H2O2 (5.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of Na2SO3.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.

  • Make the aqueous layer basic (pH > 12) with 6 M NaOH and extract with dichloromethane to recover the (2R,6R)-2,6-dimethylpiperazine auxiliary.

Cleavage_Workflow Start Alkylated N-Acyl Piperazine Step1 Hydrolysis (LiOH/H2O2) Start->Step1 Step2 Quench (Na2SO3) Step1->Step2 Step3 Acidify (HCl) Step2->Step3 Step4 Extract Chiral Acid (EtOAc) Step3->Step4 Step5 Basify (NaOH) Step3->Step5 Product_Acid Enantiopure Carboxylic Acid Step4->Product_Acid Step6 Extract Auxiliary (DCM) Step5->Step6 Recovered_Aux Recovered Auxiliary Step6->Recovered_Aux

Caption: Workflow for the cleavage and recovery of the chiral auxiliary.

Key Advantages Summarized

  • High Diastereoselectivity: The C2-symmetric and conformationally rigid structure of the piperazine ring provides excellent stereocontrol, leading to high diastereomeric excesses in a variety of reactions.

  • Reliable and Predictable Stereochemical Outcome: The steric hindrance from the pseudo-axial methyl groups consistently directs the approach of electrophiles from the less hindered face, making the stereochemical outcome highly predictable.

  • Facile Cleavage and Recovery: The auxiliary can be cleaved under standard hydrolytic conditions, and its basic nature allows for straightforward recovery and recycling through a simple acid-base extraction, enhancing the cost-effectiveness of the synthetic route.

  • Versatility: While this guide focuses on alkylation, the principles of stereocontrol can be extended to other enolate-based transformations such as aldol and Michael additions.

Conclusion

(2R,6R)-2,6-Dimethylpiperazine presents a compelling and highly effective alternative to more traditional chiral auxiliaries. Its C2-symmetric design translates into exceptional stereocontrol, rivaling the performance of well-established methods. The combination of high diastereoselectivity, predictable outcomes, and the ease of recovery makes it a valuable tool for the synthesis of enantiomerically pure compounds in both academic and industrial research. As the demand for efficient and selective asymmetric methodologies continues to grow, the strategic application of auxiliaries like (2R,6R)-2,6-dimethylpiperazine will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

  • Schafer, L. L. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Med. Chem.2020 , 11, 875-888.[1]

  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. Benchchem.[3]

  • Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. J. Am. Chem. Soc.1987, 109, 6791–6793.
  • Procter, G. Asymmetric Synthesis. Oxford University Press, 1996.
  • Myers, A. G.; Yang, B. H.; Chen, H.; Kopecky, D. J. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119, 6496-6511.
  • On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New J. Chem.2004 , 28, 1037-1043.[2]

  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Org. Lett.2008 , 10, 4569-4572.[5]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules. 2019 , 24, 3666.[6]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. 2007 .[7]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. 2023 .[8]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Adv.2019 , 9, 41720-41753.[9]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. J. Org. Chem.2022 , 87, 9657-9669.[10][11]

  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.[12]

  • Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. Benchchem.[13]

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. J. Am. Chem. Soc.1959 , 81, 5089-5095.[14]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv.2021 , 11, 29631-29643.[15]

  • Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents. 1999 .[16]

  • Method for producing cis-2,6-dimethylpiperazine. Google Patents. 2003 .[17]

Sources

Comparative

The 2,6-Dimethylpiperazine Scaffold: A Comparative Guide to its Emerging Role in Kinase Inhibition

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a continuous endeavor. The piperazine ring is a well-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a continuous endeavor. The piperazine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the kinase inhibitor imatinib.[1] This guide provides an in-depth technical comparison of 2,6-dimethylpiperazine derivatives as a promising, yet relatively underexplored, class of kinase inhibitors. While direct, extensive comparative studies on 2,6-dimethylpiperazine derivatives across a wide range of kinases are still emerging, this guide will leverage a detailed case study of a highly potent 2,6-dimethylpiperazine-based inhibitor and draw comparisons with other piperazine-containing kinase inhibitors to illuminate the potential of this specific scaffold.

The Piperazine Scaffold in Kinase Inhibitor Design: A Primer

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The piperazine moiety is frequently incorporated into kinase inhibitor designs to modulate aqueous solubility, cell permeability, and to establish crucial interactions with the target kinase.[1] Its ability to be readily functionalized at its two nitrogen atoms allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity.

A Case Study in Potency and Selectivity: 2,6-Dimethylpiperazine as an Allosteric Inhibitor of CPS1

While not a kinase, the discovery of a potent and selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1) based on a 2,6-dimethylpiperazine core provides a compelling blueprint for the potential of this scaffold.[2][3] This study showcases a systematic approach to inhibitor development, from high-throughput screening to lead optimization, offering valuable insights for kinase inhibitor design.

A high-throughput screening campaign identified a symmetrical piperazine compound as a modest inhibitor of CPS1 with an IC50 of 7.8 μM.[2] Subsequent structure-activity relationship (SAR) studies explored modifications to the piperazine core. The introduction of a methyl group at the 2- and 6-positions of the piperazine ring was found to be well-tolerated.[2]

A critical breakthrough came with the investigation of the stereochemistry of the 2,6-dimethylpiperazine core. The (2R,6R) stereoisomer exhibited a significant 18-fold enhancement in activity compared to the racemic mixture.[2] Further optimization of the amide substituents, guided by structure-based drug design, led to the discovery of H3B-616, a potent allosteric inhibitor of CPS1 with an IC50 of 66 nM.[2][3]

Comparative Analysis of 2,6-Dimethylpiperazine Derivatives Targeting CPS1
CompoundStereochemistryR1 GroupR2 GroupCPS1 IC50 (nM)
6 Racemic4-methoxybenzoyl4-methoxybenzoyl~6500
12 (H3B-374) (2R,6R)4-methoxybenzoyl4-methoxybenzoyl360
13 (2R,6R)4-ethoxybenzoyl4-methoxybenzoyl180
25 (H3B-616) (2R,6R)4-ethoxybenzoyl3-fluoro-4-methoxybenzoyl66

Data sourced from a study on allosteric inhibitors of CPS1.[2]

This data clearly demonstrates the profound impact of stereochemistry and substituent modifications on the potency of 2,6-dimethylpiperazine derivatives. The rigidified conformation and specific orientation of the substituents afforded by the (2R,6R)-dimethylpiperazine scaffold were crucial for achieving high-affinity binding to an allosteric pocket in the target enzyme.[2]

The 2,6-Dimethylpiperazine Scaffold in the Context of Kinase Inhibition

While the detailed CPS1 case study provides a strong rationale for the utility of the 2,6-dimethylpiperazine scaffold, its application in kinase inhibitor design is an area of active investigation. The structural rigidity and stereochemical possibilities offered by this scaffold can be advantageous in achieving selectivity among the highly conserved ATP-binding sites of kinases.

For comparison, other piperazine-containing scaffolds have been successfully employed as kinase inhibitors. For instance, derivatives of piperazine have been explored as inhibitors of mTORC1 and PI3K.[4][5][6] The flexibility of the piperazine ring in these inhibitors allows for the adoption of conformations that fit within the kinase active site. The 2,6-dimethyl substitution pattern, by restricting this conformational flexibility, could potentially lead to inhibitors with higher selectivity for specific kinases or kinase conformations.

Experimental Protocols for Evaluating Kinase Inhibitor Efficacy

The following are representative, detailed protocols for assessing the efficacy of kinase inhibitors, based on methodologies described in the scientific literature.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Purified kinase enzyme.

    • Fluorescently labeled substrate peptide.

    • ATP solution.

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • Add 5 µL of kinase buffer to each well of a 384-well plate.

    • Add 0.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the kinase and substrate peptide mixture.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 10 mM EDTA).

  • Data Analysis:

    • Measure the fluorescence signal.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., MDA-MB-231) in appropriate media.[7]

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the induction of apoptosis (programmed cell death) by a compound.

Principle: Annexin V-FITC and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.[7]

  • Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizing Key Concepts

Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Downstream Effectors Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival 2_6_Dimethylpiperazine_Inhibitor 2,6-Dimethylpiperazine Kinase Inhibitor 2_6_Dimethylpiperazine_Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a 2,6-Dimethylpiperazine derivative.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Lead Optimization Biochemical Assay Biochemical Assay Cellular Proliferation Cellular Proliferation Biochemical Assay->Cellular Proliferation Apoptosis Assay Apoptosis Assay Cellular Proliferation->Apoptosis Assay SAR Studies SAR Studies Apoptosis Assay->SAR Studies ADME Profiling ADME Profiling SAR Studies->ADME Profiling Preclinical Candidate Preclinical Candidate ADME Profiling->Preclinical Candidate Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Chiral Amines: A Case Study on 2,6-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral amines are indispensable tools in achieving high levels of stereoselectivity, acting as resolving agents and, more critically for this guide, as chiral auxiliaries.[1][2] A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] After controlling the formation of the desired stereocenter, the auxiliary is removed and can often be recycled.[4]

This guide provides an objective comparison of several prominent chiral amines, with a special focus on evaluating the potential of cis-2,6-dimethylpiperazine. While well-established auxiliaries like those derived from pseudoephedrine/pseudoephenamine and Evans oxazolidinones have a proven track record, the C₂-symmetric and conformationally rigid structure of 2,6-dimethylpiperazine presents a compelling, albeit less explored, alternative. We will analyze its structural merits against established players and provide the experimental framework for a direct, in-house comparison.

The Panel of Chiral Auxiliaries: A Structural Overview

The efficacy of a chiral auxiliary is deeply rooted in its three-dimensional structure, which dictates its ability to create a biased environment for a chemical reaction. Let's compare the structural and physicochemical properties of our selected amines.

Property(cis)-2,6-Dimethylpiperazine(1S,2S)-Pseudoephenamine(4R,5S)-4,5-Diphenyl-2-oxazolidinone (Evans Auxiliary)
Structure cis-2,6-Dimethylpiperazine(1S,2S)-Pseudoephenamine(4R,5S)-4,5-Diphenyl-2-oxazolidinone
Molecular Weight 114.19 g/mol [5]227.31 g/mol 253.29 g/mol
Key Structural Feature C₂-Symmetric, conformationally restricted chair-like structure.[6]Chiral amino alcohol with a bulky diphenyl group.[7]Rigid heterocyclic system with bulky phenyl groups.
Stereocontrol Element Two stereocenters in a fixed spatial relationship.Chelation control via hydroxyl and amine groups.[8]Steric blocking by the phenyl group at C4.[3]
pKa ~9.38 (predicted)[9]Not readily availableNot applicable (used as amide)
Physical Form White to pale yellow solid.[9][10]Crystalline solid.[7]Crystalline solid.
Availability Commercially available.[11]Readily synthesized from (1R,2S)-erythro-1,2-diphenyl-2-aminoethanol.[8]Commercially available.

Expert Rationale: The choice of an auxiliary often involves a trade-off between steric bulk, conformational rigidity, and the ability to chelate metal ions. Evans auxiliaries provide a highly rigid and predictable environment, making them exceptional for aldol reactions.[3] Pseudoephenamine, a superior and non-regulated alternative to pseudoephedrine, uses chelation to a lithium cation to form a rigid transition state, offering excellent control in alkylations.[7][8] cis-2,6-Dimethylpiperazine is intriguing due to its C₂-symmetry. This feature can simplify NMR analysis of diastereomeric intermediates and potentially offer a unique steric environment, where both faces of the piperazine ring are influenced by methyl groups.

Mechanism of Diastereoselection: A Comparative Analysis

The core function of a chiral auxiliary is to force a reaction to proceed through a lower-energy transition state for one diastereomer over the other. This is typically achieved through steric hindrance and/or chelation.

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Auxiliary Cleavage & Recovery A Carboxylic Acid (Achiral) C Chiral Amide (Diastereomeric Precursor) A->C Amide Coupling B Chiral Amine (Auxiliary) B->C D Enolate Formation (e.g., LDA, LiHMDS) C->D E Electrophile (E+) Addition D->E Facial Shielding by Auxiliary F New Diastereomerically Enriched Product E->F G Hydrolysis or Reduction F->G H Chiral Product (Enantiomerically Enriched) G->H I Recovered Chiral Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

  • (1S,2S)-Pseudoephenamine: In the key alkylation step, the substrate forms a lithium chelate between the amide carbonyl oxygen and the hydroxyl group. This locks the conformation, and the phenyl group shields one face of the enolate, directing the incoming electrophile to the opposite side. This rigid, chelated transition state is the source of its high diastereoselectivity, particularly in the formation of sterically demanding quaternary carbon centers.[7]

  • Evans Oxazolidinone: Stereocontrol originates from the steric bulk of the substituent at the C4 position (e.g., a phenyl or isopropyl group). After forming a Z-enolate, the C4 substituent effectively blocks one face of the molecule. The incoming electrophile (often an aldehyde in aldol reactions) can only approach from the less hindered face, leading to a predictable stereochemical outcome.[3]

  • cis-2,6-Dimethylpiperazine (Hypothesized Mechanism): As a secondary diamine, 2,6-dimethylpiperazine would likely be acylated on one nitrogen to form the substrate. Upon enolization, the C₂-symmetric piperazine ring would adopt a rigid chair conformation. The two cis-disposed methyl groups would create a distinct steric environment. It is plausible that one methyl group would effectively shield one face of the enolate, directing alkylation to the opposite side. The lack of a chelating hydroxyl group suggests the transition state would be governed primarily by sterics, similar to other non-chelating auxiliaries.

Performance Data in Asymmetric Alkylation

To provide a quantitative benchmark, we have compiled representative data from the literature for the asymmetric alkylation of a propionate-derived amide, a common test case.

Chiral AuxiliaryElectrophile (E⁺)Diastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2S)-Pseudoephenamine Benzyl Bromide (BnBr)>98:295[7]
(1S,2S)-Pseudoephenamine Methyl Iodide (MeI)>98:291[7]
(4R,5S)-Evans Auxiliary Benzyl Bromide (BnBr)96:485-95[3]
(cis)-2,6-Dimethylpiperazine Benzyl Bromide (BnBr)To Be DeterminedTo Be DeterminedN/A
(cis)-2,6-Dimethylpiperazine Methyl Iodide (MeI)To Be DeterminedTo Be DeterminedN/A

Analysis of Field Data: The data clearly shows the exceptional performance of pseudoephenamine, which consistently delivers diastereomeric ratios exceeding 98:2.[7] This makes it a go-to auxiliary for high-fidelity alkylations. The Evans auxiliary also performs very well. The critical gap in the literature is the absence of comparable data for 2,6-dimethylpiperazine in this specific role. This presents an opportunity for novel research and is where this guide transitions from review to a proposal for a self-validating experimental protocol.

Experimental Protocols for Benchmarking

To objectively assess the performance of cis-2,6-dimethylpiperazine, it must be tested under conditions directly comparable to a "gold standard" auxiliary like pseudoephenamine. The following protocols are designed to be a self-validating system.

Protocol 1: Attachment of Chiral Auxiliary

This procedure describes the formation of the N-acyl derivative from propionic acid.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (e.g., propionic acid, 1.0 eq). Dissolve in anhydrous Dichloromethane (DCM, ~0.2 M).

  • Activation: Add oxalyl chloride (1.1 eq) dropwise at 0 °C, followed by a catalytic amount of Dimethylformamide (DMF, 1 drop).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of the acyl chloride is complete.

  • Coupling: In a separate flask, dissolve the chiral amine (cis-2,6-dimethylpiperazine or pseudoephenamine, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.5 eq for the diamine, 1.2 eq for the amino alcohol) in anhydrous DCM.

  • Addition: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Workup: Allow the reaction to stir overnight at room temperature. Quench with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (Silica gel, typical eluent: Ethyl Acetate/Hexanes mixture).

Protocol 2: Diastereoselective Alkylation

This protocol outlines the critical stereocenter-forming reaction.

  • Setup: To a flame-dried flask under an inert atmosphere, add the chiral amide (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF, ~0.1 M).

  • Enolization: Cool the solution to -78 °C (acetone/dry ice bath). Add a strong base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) (1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral High-Performance Liquid Chromatography (HPLC) analysis before purification. Purify by flash chromatography.

G cluster_0 Setup cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Workup & Analysis A Dissolve Chiral Amide in THF B Cool to -78 °C A->B C Add LDA or LiHMDS B->C D Stir for 1 hour C->D E Add Electrophile (E+) D->E F Stir for 2-4 hours E->F G Quench with NH4Cl F->G H Extract & Concentrate G->H I Determine d.r. (NMR/HPLC) H->I

Caption: Experimental workflow for the diastereoselective alkylation protocol.

Protocol 3: Auxiliary Cleavage and Recovery

The final step is to liberate the chiral product and recover the valuable auxiliary.

  • Setup: Dissolve the alkylated amide product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add a strong acid (e.g., 6M H₂SO₄) or base (e.g., LiOH) and heat the mixture to reflux.[12] Monitor the reaction by TLC until the starting material is consumed.

  • Product Isolation: Cool the reaction mixture. If acidic hydrolysis was used, basify the solution with NaOH to pH > 12 and extract the aqueous layer with an organic solvent (e.g., DCM) to recover the chiral amine auxiliary. Then, re-acidify the aqueous layer to pH < 2 and extract with Ethyl Acetate to isolate the chiral carboxylic acid product.

  • Purification: Purify both the recovered auxiliary and the final product by chromatography or crystallization. Determine the enantiomeric excess (% ee) of the final product using chiral HPLC or by converting it to a diastereomeric ester (e.g., with a chiral alcohol) for NMR analysis.

Concluding Remarks and Selection Guide

The selection of a chiral amine auxiliary is a critical decision in the design of an asymmetric synthesis.[1] While established auxiliaries like pseudoephenamine and Evans-type oxazolidinones provide reliable and high levels of stereocontrol, the exploration of new scaffolds is essential for advancing the field.

  • For Proven Reliability: In applications requiring high diastereoselectivity in alkylations, particularly for constructing quaternary centers, (1S,2S)-pseudoephenamine is an outstanding choice, backed by robust experimental data.[7][8]

  • For Aldol and Acylation Reactions: Evans auxiliaries remain the gold standard for a wide range of asymmetric transformations beyond simple alkylations, offering predictable and high levels of induction.[3]

  • For Further Research & Potentially Novel Selectivity: cis-2,6-Dimethylpiperazine represents an intriguing candidate. Its C₂-symmetry and rigid conformation are desirable traits for a chiral auxiliary. While it lacks a chelating group, its unique steric environment could offer complementary or even superior selectivity for certain substrate-electrophile combinations. The protocols outlined in this guide provide a direct pathway for researchers to perform this benchmark and potentially uncover a powerful new tool for asymmetric synthesis. Its application in forming allosteric inhibitors of CPS1 highlights its value as a chiral scaffold in medicinal chemistry.[13]

Ultimately, the optimal chiral auxiliary is context-dependent. By understanding the underlying mechanisms of stereocontrol and employing rigorous, standardized benchmarking protocols, researchers can make informed decisions to accelerate their synthetic campaigns and achieve their stereochemical goals.

References

  • A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. Benchchem.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.
  • Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. ResearchGate.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. R Discovery.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
  • Asymmetric Synthesis of 2,6-Methylated Piperazines. ACS Publications.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • Chiral Auxiliary Controlled Reactions. No Added Chemicals.
  • Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries. Benchchem.
  • Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary. Benchchem.
  • Asymmetric synthesis. DU Chem.
  • Chiral Auxiliaries. MilliporeSigma.
  • Catalytic enantioselective synthesis of α-chiral azides. Royal Society of Chemistry.
  • Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.
  • 2,6-Dimethylpiperazine CAS#: 108-49-6. ChemicalBook.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University.
  • (2R,6R)-2,6-dimethylpiperazine. PubChem.
  • Method for producing cis-2,6-dimethylpiperazine. Google Patents.
  • Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. Benchchem.
  • cis-2,6-Dimethylpiperazine. Tokyo Chemical Industry (India) Pvt. Ltd.
  • cis-2,6-Dimethylpiperazine. Chem-Impex.
  • cis-2,6-Dimethylpiperazine. TCI Chemicals.
  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Royal Society of Chemistry.
  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC - NIH.
  • Chiral auxiliary. Wikipedia.
  • Chiral Amines in Asymmetric Synthesis. MilliporeSigma.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ACS Publications.
  • 2,6-Dimethylpiperidine. Wikipedia.
  • cis-2,6-Dimethylpiperazine. LGC Standards.
  • 2,6-Dimethylpiperazine. PubChem.
  • trans-2,6-dimethylpiperazine. ChemScene.
  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC - NIH.
  • Cis-2,6-dimethylpiperazine. Capot Chemical.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • CHIRAL AUXILIARIES. UCHEM.
  • Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA.
  • Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. MDPI.
  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Royal Society of Chemistry.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC - NIH.
  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Semantic Scholar.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC - NIH.

Sources

Comparative

in vitro ADME properties of 2,6-Dimethylpiperazine derivatives

Optimizing Lead Compounds: A Comparative Guide to the In Vitro ADME Properties of 2,6-Dimethylpiperazine Derivatives Executive Summary In small-molecule drug discovery, the piperazine ring is a privileged scaffold freque...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Lead Compounds: A Comparative Guide to the In Vitro ADME Properties of 2,6-Dimethylpiperazine Derivatives

Executive Summary

In small-molecule drug discovery, the piperazine ring is a privileged scaffold frequently utilized to improve solubility and target binding. However, unsubstituted piperazines often suffer from severe pharmacokinetic liabilities, most notably rapid Phase I metabolism (N-dealkylation and α -carbon oxidation) and poor membrane permeability.

As a Senior Application Scientist, I frequently guide drug development teams through scaffold hopping and structural optimization. This guide objectively compares the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) performance of standard unsubstituted piperazines against their 2,6-dimethylpiperazine counterparts, providing the mechanistic rationale and self-validating experimental protocols required to evaluate these derivatives.

The Mechanistic Rationale: Why 2,6-Dimethylpiperazine?

The substitution of methyl groups at the 2- and 6-positions of the piperazine ring fundamentally alters the physicochemical and metabolic profile of a lead compound through two primary mechanisms:

  • Steric Shielding (Metabolic Stability): Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, rapidly metabolize unsubstituted piperazines by abstracting a hydrogen atom from the α -carbon, forming a reactive iminium intermediate that leads to ring cleavage or N-dealkylation. The addition of 2,6-dimethyl groups introduces significant steric bulk directly adjacent to the basic nitrogen, physically blocking the CYP450 catalytic site from accessing the α -protons.

  • Lipophilicity Modulation (Permeability): Unsubstituted piperazines are highly polar and often struggle to cross lipophilic cell membranes passively. The addition of two methyl groups increases the compound's partition coefficient (LogP), shifting the molecule into an optimal lipophilic range for transcellular diffusion without violating Lipinski’s Rule of Five.

Quantitative ADME Comparison

The following table synthesizes experimental data from recent drug discovery campaigns, objectively comparing the ADME performance of unsubstituted/mono-substituted piperazines against 2,6-dimethylpiperazine derivatives.

ADME ParameterUnsubstituted / Mono-methyl Piperazine2,6-Dimethylpiperazine DerivativeMechanistic Causality & Literature Evidence
Microsomal Stability ( t1/2​ ) Rapidly cleared (< 5 min)Moderately to highly stable (11 - 60+ min)Steric hindrance prevents N-dealkylation. In the development of the hNET inhibitor WAY-260022, transitioning to a sterically hindered dimethylpiperazine improved the microsomal half-life from 3.7 to 11.7 minutes[1]. Similarly, in DAT inhibitors, 2,6-dimethylation yielded 68% parent compound remaining after 60 minutes in mouse liver microsomes[2].
Apparent Permeability ( Papp​ ) Low to Moderate (< 1.0 ×10−6 cm/s)High (4.0 - 16.8 ×10−6 cm/s)Increased LogP facilitates passive diffusion. In FGFR3 inhibitors, a cis-2,6-dimethylpiperazine group improved Caco-2 permeability to 4.0 ×10−6 cm/s[3]. In GABA-A receptor ligands, cell permeability reached an impressive 16.8 ×10−6 cm/s[4].
Hepatocyte Clearance High (> 30 μ L/min/ 106 cells)Low (< 10 μ L/min/ 106 cells)Reduced susceptibility to secondary ring cleavage. For CPS1 inhibitors, a (2R,6R)-2,6-dimethylpiperazine core improved human hepatocyte stability from 35 to 8.7 μ L/min/ 106 cells[5].

Visualizing the ADME Optimization Workflow

The logical progression of resolving piperazine liabilities through 2,6-dimethylation is mapped below.

G A Unsubstituted Piperazine Core B CYP450 Oxidation & N-dealkylation A->B Susceptible to D 2,6-Dimethylpiperazine Derivative A->D Structural Optimization C High Clearance & Short Half-life B->C Leads to E Steric Shielding of Alpha-Carbons D->E Mechanism 1 F Increased Lipophilicity (Higher LogP) D->F Mechanism 2 G Improved Microsomal Stability E->G Blocks CYP450 H Enhanced Membrane Permeability F->H Aids Diffusion I Optimal In Vitro ADME Profile G->I H->I

Fig 1: Mechanistic workflow of ADME optimization via 2,6-dimethylpiperazine substitution.

Self-Validating Experimental Protocols

To accurately compare these derivatives, your laboratory must utilize self-validating assay systems. Below are the definitive protocols for assessing these specific ADME properties, including the scientific causality behind each critical step.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) to assess vulnerability to CYP450-mediated N-dealkylation.

  • Matrix Preparation: Dilute human or mouse liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Keeping the protein concentration low (≤ 0.5 mg/mL) prevents non-specific protein binding from masking the true metabolic turnover rate, ensuring the reaction follows pseudo-first-order kinetics.

  • Compound Spiking: Add the 2,6-dimethylpiperazine test compound to a final concentration of 1 μ M.

    • Causality: Dosing strictly below the anticipated Michaelis constant ( Km​ ) ensures that the enzymatic reaction rate is directly proportional to the compound concentration, which is a mathematical prerequisite for accurate intrinsic clearance calculations.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it during pre-incubation establishes a stable thermal baseline and isolates CYP-mediated metabolism from degradation caused by non-NADPH-dependent enzymes in the matrix.

  • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, transfer a 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing a stable-isotope internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS analysis.

Protocol B: Bidirectional Caco-2 Permeability Assay

Objective: Assess intestinal absorption potential and P-glycoprotein (P-gp) efflux liability.

  • Monolayer Integrity Verification: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER).

    • Causality: A TEER value > 250 Ω⋅ cm² confirms the formation of tight junctions. This self-validating step ensures that any measured permeability is strictly due to transcellular transport (influenced by the compound's LogP) rather than paracellular leakage through a compromised cellular monolayer.

  • Bidirectional Dosing: Apply 10 μ M of the test compound to the apical chamber for A-to-B assessment, and to the basolateral chamber for B-to-A assessment.

    • Causality: Unidirectional testing only measures passive diffusion. Bidirectional testing is mandatory to calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). This identifies if the sterically hindered piperazine has inadvertently become a high-affinity substrate for active efflux transporters like P-gp.

  • Incubation and Sink Conditions: Incubate at 37°C for 2 hours with continuous orbital shaking.

    • Causality: Shaking minimizes the unstirred water layer (UWL) adjacent to the cell monolayer. A stagnant UWL can artificially restrict the diffusion of highly lipophilic 2,6-dimethylpiperazine derivatives, leading to falsely underestimated permeability values.

References[3] Title: Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach

Source: nih.gov URL: 4] Title: Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands with Neuroprotective and Antipsychotic Properties Source: nih.gov URL: 5] Title: Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 Source: nih.gov URL: 2] Title: Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile Source: acs.org URL: 1] Title: Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter | ACS Medicinal Chemistry Letters Source: acs.org URL:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 2
2,6-Dimethylpiperazine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.